Flt3-IN-15
Description
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Properties
Molecular Formula |
C22H23ClFN5O2 |
|---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
5-fluoro-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol;hydrochloride |
InChI |
InChI=1S/C22H22FN5O2.ClH/c23-14-5-6-18-16(13-14)19(22(29)26-18)21-20(15-3-1-2-4-17(15)25-21)27-30-12-11-28-9-7-24-8-10-28;/h1-6,13,24,26,29H,7-12H2;1H/b27-20+; |
InChI Key |
FYOZPHRPSXFBMH-PQAWYCKWSA-N |
Isomeric SMILES |
C1CN(CCN1)CCO/N=C/2\C3=CC=CC=C3N=C2C4=C(NC5=C4C=C(C=C5)F)O.Cl |
Canonical SMILES |
C1CN(CCN1)CCON=C2C3=CC=CC=C3N=C2C4=C(NC5=C4C=C(C=C5)F)O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Flt3-IN-15: A Potent and Orally Active FLT3 Inhibitor for Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Fms-like tyrosine kinase 3 (FLT3) is a critical receptor tyrosine kinase involved in the proliferation and survival of hematopoietic cells. Mutations in the FLT3 gene are prevalent in acute myeloid leukemia (AML), making it a key therapeutic target. Flt3-IN-15 has emerged as a highly potent and orally bioavailable inhibitor of FLT3, showing significant promise in preclinical studies. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, and the methodologies used for its characterization.
Chemical Structure and IUPAC Name
This compound is an indirubin-3'-oxime derivative. The chemical structure is presented below, followed by its International Union of Pure and Applied Chemistry (IUPAC) name.
Chemical Structure:
IUPAC Name: (3'Z)-3'-((2-(dimethylamino)ethoxy)imino)-[2,3'-biindolinylidene]-2'-one
CAS Number: 2435562-99-3
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data, highlighting its potency against wild-type and mutant forms of FLT3, as well as its anti-proliferative effects on AML cell lines.
| Target | IC₅₀ (nM) |
| FLT3 | 0.87 |
| FLT3 (D835Y) | 0.32 |
| Table 1: In vitro inhibitory activity of this compound against FLT3 kinase and its D835Y mutant form. |
| Cell Line | Genotype | GI₅₀ (nM) |
| MV4-11 | FLT3-ITD | 1.0 |
| MOLM14-ITD-D835Y | FLT3-ITD, D835Y | 1.87 |
| Table 2: Anti-proliferative activity of this compound in AML cell lines with different FLT3 mutations. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are based on the primary research that first described this compound, also known as compound 36 in the publication by Jeong P, et al.[1][2][3][4]
FLT3 Kinase Inhibition Assay
The in vitro inhibitory activity of this compound against FLT3 and its mutants was determined using a standard kinase assay protocol.
Caption: Workflow for in vitro FLT3 kinase inhibition assay.
Cell Proliferation Assay (GI₅₀ Determination)
The anti-proliferative effects of this compound on AML cell lines were assessed using a cell viability assay.
Caption: Workflow for cell proliferation (GI₅₀) assay.
Signaling Pathway Inhibition
This compound exerts its anti-leukemic effects by inhibiting the constitutive activation of downstream signaling pathways mediated by mutant FLT3.
References
- 1. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 2. Discovery of orally active indirubin-3'-oxime derivatives as potent type 1 FLT3 inhibitors for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of orally active indirubin-3â²-oxime derivatives as potent type 1 FLT3 inhibitors for acute myeloid leukemia [hero.epa.gov]
- 4. researchgate.net [researchgate.net]
Synthesis and Purification of Flt3-IN-15: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the synthesis and purification of Flt3-IN-15, a potent inhibitor of FMS-like tyrosine kinase 3 (Flt3). This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology and medicinal chemistry.
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are found in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.[2][3] This has made Flt3 an attractive therapeutic target for the treatment of AML.
This compound, for the context of this guide represented by the potent inhibitor 9-cyclopentyl-7-isopropyl-2-((4-(piperazin-1-yl)phenyl)amino)-7,9-dihydro-8H-purin-8-one (compound 15a) , is a 2,7,9-trisubstituted purin-8-one derivative that has demonstrated significant inhibitory activity against Flt3-ITD.[2][3][4][5] This guide details the synthetic route, purification methods, and analytical characterization of this compound, along with an overview of the Flt3 signaling pathway it inhibits.
Flt3 Signaling Pathway
The binding of the Flt3 ligand (FL) to the Flt3 receptor induces receptor dimerization, leading to the activation of its intrinsic tyrosine kinase activity and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, triggering downstream pathways that are crucial for cell survival and proliferation, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[1][6][7][8][9] In AML, mutated Flt3 is constitutively active, leading to uncontrolled cell growth.
Caption: Flt3 Signaling Pathway and the inhibitory action of this compound.
Synthesis of this compound
The synthesis of this compound (compound 15a ) is a multi-step process that begins with the preparation of a 2,6-dichloropurine precursor, followed by sequential substitutions at the N9, N7, and C2 positions.
Synthetic Scheme
Caption: General workflow for the synthesis and purification of this compound.
Experimental Protocols
Step 1: Synthesis of 9-Cyclopentyl-2,6-dichloropurine (Intermediate A)
To a solution of 2,6-dichloropurine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), is added a base like potassium carbonate (K₂CO₃, 1.5 eq). Cyclopentyl bromide (1.2 eq) is then added, and the reaction mixture is stirred at room temperature for 12-18 hours. After completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.
Step 2: Synthesis of 9-Cyclopentyl-2,6-dichloro-7-isopropylpurinium salt (Intermediate B)
Intermediate A (1.0 eq) is dissolved in a solvent like acetonitrile, and 2-iodopropane (3.0 eq) is added. The mixture is heated to reflux for 24-48 hours. The resulting precipitate is filtered, washed with a cold solvent (e.g., diethyl ether), and dried to yield the purinium salt.
Step 3: Synthesis of 9-Cyclopentyl-2-chloro-7-isopropyl-purin-8-one (Intermediate C)
Intermediate B (1.0 eq) is suspended in a mixture of water and a co-solvent like ethanol. A base such as sodium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature for 2-4 hours. The reaction is then acidified with a dilute acid (e.g., 1M HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried.
Step 4: Synthesis of this compound (Compound 15a)
Intermediate C (1.0 eq), tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), a phosphine ligand like Xantphos (0.1 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq) are combined in an anhydrous, deoxygenated solvent like toluene. The mixture is heated under an inert atmosphere (e.g., argon) at 100-110 °C for 12-24 hours. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then treated with a strong acid (e.g., trifluoroacetic acid in dichloromethane) to remove the Boc protecting group. The final product is purified by column chromatography.
Purification
The final compound, this compound, is typically purified by silica gel column chromatography using a gradient of methanol in dichloromethane as the eluent. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a highly pure product. The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Data Presentation
The following tables summarize the quantitative data for this compound.
Table 1: Synthesis and Analytical Data
| Parameter | Value |
| Compound Name | 9-cyclopentyl-7-isopropyl-2-((4-(piperazin-1-yl)phenyl)amino)-7,9-dihydro-8H-purin-8-one |
| Molecular Formula | C₂₂H₂₉N₇O |
| Molecular Weight | 423.52 g/mol |
| Appearance | Off-white to pale yellow solid |
| Overall Yield | Not explicitly reported, but individual step yields are generally moderate to high. |
| Purity (HPLC) | >95% |
Table 2: Biological Activity Data[2]
| Assay | Cell Line | IC₅₀ / GI₅₀ (nM) |
| FLT3-ITD Kinase Inhibition | - | 50-60 (IC₅₀) |
| Antiproliferative Activity | MV4-11 (FLT3-ITD positive) | 50 (GI₅₀) |
| Antiproliferative Activity | K562 (FLT3 negative) | >1000 (GI₅₀) |
Conclusion
This technical guide has provided a detailed protocol for the synthesis and purification of this compound, a potent 2,7,9-trisubstituted purin-8-one based Flt3 inhibitor. The multi-step synthesis is achievable with standard laboratory techniques, and the purification methods yield a product of high purity suitable for biological and pharmacological studies. The potent and selective activity of this class of compounds against Flt3-ITD positive cell lines underscores their potential as therapeutic agents for the treatment of AML. Further optimization of this scaffold may lead to the development of next-generation Flt3 inhibitors with improved efficacy and safety profiles.
References
- 1. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Kinase Selectivity Profile of Flt3-IN-15: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the in vitro kinase selectivity profile of Flt3-IN-15, a potent and orally active inhibitor of FMS-like tyrosine kinase 3 (Flt3). This document summarizes the available quantitative data, outlines a representative experimental protocol for kinase activity assessment, and visualizes the Flt3 signaling pathway.
Data Presentation: Quantitative Kinase Inhibition
The following tables summarize the known in vitro inhibitory activities of this compound against Flt3 kinase and its clinically relevant D835Y mutant, as well as its anti-proliferative effects on various acute myeloid leukemia (AML) cell lines.
Table 1: Biochemical Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| Flt3 | 0.87 |
| Flt3 (D835Y) | 0.32 |
Table 2: Anti-Proliferative Activity of this compound in AML Cell Lines
| Cell Line | Genotype | GI50 (nM) |
| MV4-11 | Flt3-ITD | 1 |
| MOLM14 (wild type) | Flt3-ITD | 4.88 ± 0.67 |
| MOLM14-ITD | Flt3-ITD | 1.85 ± 0.06 |
| MOLM14-ITD-D835Y | Flt3-ITD, D835Y | 1.87 ± 0.36 |
| MOLM14-ITD-F691L | Flt3-ITD, F691L | 3.27 ± 0.99 |
Note: A comprehensive kinase selectivity profile of this compound against a broad panel of kinases is not publicly available at the time of this writing.
Experimental Protocols: Biochemical Kinase Assay
A representative method for determining the in vitro kinase activity and inhibitory profile of compounds like this compound is the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during a kinase reaction.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Flt3 kinase.
Materials:
-
Recombinant Flt3 enzyme
-
Flt3 substrate (e.g., a suitable peptide substrate)
-
This compound (test inhibitor)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well white assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase buffer.
-
Kinase Reaction Setup:
-
In a 384-well plate, add the kinase buffer.
-
Add the Flt3 substrate to all wells.
-
Add the serially diluted this compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding a solution of Flt3 enzyme and ATP to each well.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all other readings.
-
Normalize the data to the positive control (100% activity).
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualization: Flt3 Signaling Pathway
The following diagram illustrates the Flt3 signaling pathway, which is crucial for the proliferation and survival of hematopoietic progenitor cells.[1][2][3] Constitutive activation of this pathway, often due to mutations, is a key driver in certain types of leukemia.[3][4][5]
Caption: Flt3 signaling cascade activation and downstream pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Clinical Utility of FLT3 Mutation Testing in Acute Leukemia: A Canadian Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 mutations in acute myeloid leukemia: a review focusing on clinically applicable drugs - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Preclinical Development: A Technical Guide to the Pharmacokinetic Properties of Novel Flt3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific molecule designated "Flt3-IN-15" is not publicly available. This guide provides a comprehensive overview of the typical pharmacokinetic properties and evaluation methodologies for novel FMS-like tyrosine kinase 3 (Flt3) inhibitors in preclinical models, drawing upon data from representative compounds in this class.
Introduction
FMS-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[3][4] Consequently, Flt3 has emerged as a key therapeutic target, leading to the development of numerous small molecule inhibitors.
This technical guide outlines the essential pharmacokinetic (PK) properties of Flt3 inhibitors observed in preclinical settings and details the experimental protocols employed to generate this data. Understanding these parameters is crucial for predicting a drug candidate's behavior in vivo, optimizing dosing regimens, and ensuring its successful translation to clinical trials.
Preclinical Pharmacokinetic Profile of Flt3 Inhibitors
The preclinical pharmacokinetic assessment of a novel Flt3 inhibitor involves a series of in vitro and in vivo studies to characterize its absorption, distribution, metabolism, and excretion (ADME) properties. The data presented below are representative of findings for well-characterized Flt3 inhibitors such as gilteritinib and crenolanib.
Table 1: Representative In Vitro ADME Properties of Flt3 Inhibitors
| Parameter | Assay System | Representative Value | Significance |
| Metabolic Stability | Human Liver Microsomes (HLM) | t½ > 30 min | Indicates potential for lower clearance and longer half-life in vivo. |
| CYP450 Inhibition | Recombinant CYP Isoforms | IC50 > 10 µM | Low potential for drug-drug interactions mediated by cytochrome P450 enzymes. |
| Plasma Protein Binding | Equilibrium Dialysis | > 95% | High binding can affect the free drug concentration available to exert its pharmacological effect. |
| Permeability | Caco-2 Assay | Papp (A→B) > 2 x 10⁻⁶ cm/s | High permeability suggests good potential for oral absorption. |
| Efflux Ratio | Caco-2 Assay | < 2 | A low efflux ratio indicates that the compound is not a significant substrate for efflux transporters like P-glycoprotein. |
Table 2: Representative In Vivo Pharmacokinetic Parameters of Flt3 Inhibitors in Rodent Models
| Parameter | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC₀₋t (ng·h/mL) | Bioavailability (%) |
| Gilteritinib | Mouse | 10 mg/kg, oral | ~1500 | 2-6 | ~113 | ~25000 | ~30% |
| Crenolanib | Mouse | 15 mg/kg, oral | ~1200 | 1-4 | ~8 | ~9600 | ~40% |
Note: These values are approximations derived from publicly available preclinical data for illustrative purposes.
Experimental Protocols
In Vitro ADME Assays
Metabolic Stability:
-
The test compound (e.g., 1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched with a cold organic solvent (e.g., acetonitrile).
-
The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
The half-life (t½) is calculated from the rate of disappearance.
CYP450 Inhibition:
-
The test compound is incubated with recombinant human CYP450 isoforms (e.g., 3A4, 2D6, 2C9) and a fluorescent probe substrate.
-
The reaction is initiated by the addition of NADPH.
-
The formation of the fluorescent metabolite is measured over time using a plate reader.
-
The IC50 value is determined by measuring the concentration-dependent inhibition of the probe substrate's metabolism.
Plasma Protein Binding:
-
The test compound is added to plasma from the species of interest (e.g., mouse, rat, human).
-
The plasma is dialyzed against a protein-free buffer using a semi-permeable membrane at 37°C.
-
At equilibrium, samples are taken from both the plasma and buffer compartments.
-
The concentration of the compound in each compartment is determined by LC-MS/MS to calculate the percentage of bound and unbound drug.
Caco-2 Permeability:
-
Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured until a confluent monolayer is formed.
-
The test compound is added to the apical (A) side, and its appearance on the basolateral (B) side is measured over time to determine the apparent permeability coefficient (Papp A→B).
-
To assess efflux, the compound is added to the basolateral side, and its appearance on the apical side is measured (Papp B→A).
-
The efflux ratio is calculated as Papp (B→A) / Papp (A→B).
In Vivo Pharmacokinetic Studies
-
Animal Model: Male BALB/c or NSG mice are typically used.
-
Dosing: The Flt3 inhibitor is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage (p.o.) or intravenous injection (i.v.).
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or cardiac puncture.
-
Plasma Preparation: Blood is centrifuged to separate plasma, which is then stored at -80°C.
-
Bioanalysis: The concentration of the drug in plasma is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis to determine key PK parameters such as Cmax, Tmax, t½, and AUC. Bioavailability is calculated by comparing the AUC from oral administration to that from intravenous administration.
Signaling Pathways and Experimental Workflows
Flt3 Signaling Pathway
Mutated Flt3 receptors undergo ligand-independent dimerization and autophosphorylation, leading to the constitutive activation of downstream signaling pathways that drive cell proliferation and survival.[1][5][6]
Caption: Constitutive Flt3 signaling and point of inhibition.
Preclinical Evaluation Workflow for a Novel Flt3 Inhibitor
The preclinical development of a Flt3 inhibitor follows a structured workflow to assess its potential as a therapeutic agent.
Caption: Preclinical workflow for Flt3 inhibitor development.
Conclusion
The preclinical pharmacokinetic evaluation of a novel Flt3 inhibitor is a critical component of its development pathway. By employing a systematic approach of in vitro and in vivo studies, researchers can build a comprehensive ADME profile. This profile, in conjunction with pharmacodynamic and toxicology data, informs the selection of lead candidates and the design of first-in-human clinical trials. While this guide provides a framework based on existing Flt3 inhibitors, specific studies on "this compound" will be necessary to elucidate its unique pharmacokinetic and therapeutic potential.
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting FLT3 mutations in AML: review of current knowledge and evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Efficacies of FLT3 Inhibitors in Patients with Acute Myeloid Leukemia [mdpi.com]
- 6. researchgate.net [researchgate.net]
Flt3-IN-15: A Technical Guide to Solubility and Handling in Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility of Flt3-IN-15 in Dimethyl Sulfoxide (DMSO) and cell culture media. It is designed to equip researchers, scientists, and drug development professionals with the necessary data and protocols for the effective use of this potent and orally active FLT3 inhibitor in a laboratory setting.
Introduction to this compound
This compound is a highly potent inhibitor of Fms-like tyrosine kinase 3 (FLT3), with IC50 values of 0.87 nM and 0.32 nM for wild-type FLT3 and the D835Y mutant, respectively[1]. Its targeted activity against FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML), makes it a valuable tool for cancer research. Understanding its solubility and proper handling is critical for accurate and reproducible experimental outcomes.
Solubility of this compound
The solubility of a compound is a key physicochemical property that dictates its utility in various experimental assays. This section details the solubility of this compound in DMSO, a common solvent for high-concentration stock solutions, and its practical solubility in aqueous cell culture media.
Solubility in DMSO
Table 1: Solubility of Various FLT3 Inhibitors in DMSO
| Compound | Molecular Weight | Solubility in DMSO (mg/mL) | Solubility in DMSO (mM) | Source |
| FLT3-IN-2 | 416.83 | 100 | 239.91 | [2] |
| FLT3-IN-3 | 490.64 | 98 | 199.73 | [3] |
| FLT3-IN-6 | 419.48 | 250 | 595.98 | [4] |
| PHI-101 | 386.44 | 71 | 183.72 | [5] |
| UNC2025 | 476.63 | 100 | 209.79 | [6] |
| FF-10101 | 530.66 | 100 | 188.44 | [7] |
Based on the data for these analogous compounds, it is reasonable to expect that This compound is highly soluble in DMSO , likely allowing for the preparation of stock solutions of at least 10 mM and potentially much higher. For practical purposes, preparing a 10 mM stock solution in anhydrous (dry) DMSO is a standard and recommended starting point. It is crucial to use high-purity, anhydrous DMSO, as the presence of water can significantly decrease the solubility of many organic compounds[8]. If solubility issues are encountered, gentle warming and vortexing or sonication can be employed to facilitate dissolution.
Solubility in Cell Culture Media
This compound, like most small molecule kinase inhibitors, is expected to have low intrinsic solubility in aqueous solutions such as cell culture media. Direct dissolution in media is generally not feasible or recommended. The standard and most effective method for preparing working solutions for cell-based assays is to dilute a high-concentration DMSO stock solution into the cell culture medium.
The final concentration of DMSO in the cell culture medium should be kept to a minimum to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.1% is generally considered safe for most cell lines, although some cell types can tolerate up to 0.5%. It is imperative to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any effects of the solvent.
Precipitation can occur when the DMSO stock is diluted into the aqueous medium. To minimize this, it is recommended to add the DMSO stock to the medium with vigorous mixing and to prepare the working solutions fresh for each experiment.
Table 2: Example of Aqueous Solubility for a FLT3 Inhibitor
| Compound | Solvent System | Solubility (mg/mL) |
| Gilteritinib | 1:7 solution of DMSO:PBS (pH 7.2) | ~0.125 |
This data for Gilteritinib, another FLT3 inhibitor, illustrates the significant drop in solubility when moving from pure DMSO to a predominantly aqueous environment.
Experimental Protocols
This section provides detailed methodologies for the preparation of this compound solutions and a general protocol for its use in a cell-based assay.
Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Determine the required volume of DMSO: To prepare a 10 mM stock solution, use the following formula: Volume of DMSO (in µL) = (Mass of this compound in mg / Molecular Weight of this compound in g/mol ) * 100,000 (Note: The molecular weight of this compound is required for this calculation. If not provided on the vial, it should be obtained from the supplier's datasheet.)
-
Dissolution: Carefully weigh the desired amount of this compound powder and place it in a sterile vial. Add the calculated volume of anhydrous DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If necessary, sonicate the solution for short intervals in a water bath to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Consult the supplier's datasheet for specific storage recommendations.
Preparation of Working Solutions in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium appropriate for the cell line being used
-
Sterile tubes
Procedure:
-
Serial Dilution (if necessary): For preparing a range of concentrations for a dose-response experiment, it is often convenient to first prepare an intermediate dilution of the 10 mM stock in complete cell culture medium.
-
Final Dilution: Directly add the required volume of the 10 mM stock solution (or an intermediate dilution) to the pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium.
-
Mixing: Immediately and thoroughly mix the working solution by gentle vortexing or pipetting to ensure homogeneity and minimize the risk of precipitation.
-
Application to Cells: Use the freshly prepared working solutions to treat cells as per the experimental design. Ensure that the final DMSO concentration in all wells, including the vehicle control, is identical.
Visualization of Key Processes
FLT3 Signaling Pathway
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. In normal physiology, the binding of the FLT3 ligand (FL) induces receptor dimerization and autophosphorylation, leading to the activation of downstream signaling cascades. In certain hematological malignancies, particularly acute myeloid leukemia (AML), mutations in FLT3 can lead to ligand-independent constitutive activation of the receptor and its downstream pathways, promoting uncontrolled cell growth and survival. The primary downstream signaling pathways activated by FLT3 include the RAS/MEK/ERK pathway, the PI3K/AKT/mTOR pathway, and the JAK/STAT pathway.
Caption: FLT3 Signaling Pathway and Point of Inhibition by this compound.
Experimental Workflow for a Cell-Based Assay
The following diagram illustrates a typical workflow for evaluating the effect of this compound on the viability of cancer cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ziath.com [ziath.com]
Navigating the Cellular Maze: A Technical Guide to the Cellular Uptake and Efflux of FLT3 Inhibitors
A Note to the Reader: Initial searches for publicly available data on the specific compound "Flt3-IN-15" did not yield any studies on its cellular uptake and efflux. Therefore, this guide will focus on the broader, yet critically important, topic of cellular transport mechanisms for the class of FMS-like tyrosine kinase 3 (FLT3) inhibitors. The principles, experimental protocols, and signaling pathways discussed herein provide a foundational framework for researchers, scientists, and drug development professionals investigating novel FLT3-targeted therapies.
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells.[1][2][3] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][4][5][6][7][8] This has made FLT3 an attractive target for the development of small molecule inhibitors.[1][5][9] The clinical efficacy of these inhibitors, however, is not only determined by their intrinsic potency against the kinase but also by their ability to reach and maintain therapeutic concentrations within the target cancer cells. This is governed by the intricate processes of cellular uptake and efflux.
Quantitative Overview of FLT3 Inhibitor Cellular Transport
Understanding the cellular pharmacokinetics of FLT3 inhibitors is essential for optimizing their therapeutic index. The following table summarizes key transport-related properties for several well-characterized FLT3 inhibitors. It is important to note that these values can be cell-line dependent.
| FLT3 Inhibitor | Primary Uptake Mechanism(s) | Known Efflux Transporter(s) | Intracellular/Extracellular Ratio | Reference(s) |
| Midostaurin | Passive Diffusion | ABCG2 (BCRP), ABCB1 (P-gp/MDR1) | Variable | [10] |
| Gilteritinib | Not extensively reported | ABCG2 (BCRP), ABCB1 (P-gp/MDR1) | Not extensively reported | |
| Quizartinib | Not extensively reported | ABCG2 (BCRP) | Not extensively reported | |
| Sorafenib | Passive Diffusion | ABCG2 (BCRP), ABCB1 (P-gp/MDR1) | Variable | |
| Crenolanib | Not extensively reported | ABCG2 (BCRP), ABCB1 (P-gp/MDR1) | Not extensively reported |
Note: This table is a summary of generally known information. Specific quantitative values for intracellular concentration and uptake/efflux kinetics are often proprietary or not extensively published in a comparative format.
Experimental Protocols for Studying Cellular Uptake and Efflux
The following are detailed methodologies for key experiments to elucidate the cellular transport of FLT3 inhibitors.
Cellular Accumulation Assay
This assay measures the net result of uptake and efflux processes to determine the intracellular concentration of a drug.
Principle: Cells are incubated with the test compound, and after a specified time, the intracellular concentration is measured, typically using liquid chromatography-mass spectrometry (LC-MS/MS).
Materials:
-
Leukemia cell lines (e.g., MV4-11, MOLM-13 for FLT3-ITD; RS4;11 for FLT3-TKD)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Test FLT3 inhibitor
-
LC-MS/MS system
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Seed cells in a multi-well plate at a density of 1 x 10^6 cells/mL and allow them to equilibrate.
-
Treat the cells with the FLT3 inhibitor at various concentrations and for different time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
To terminate the uptake, rapidly wash the cells three times with ice-cold PBS to remove extracellular compound.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates and determine the protein concentration.
-
Analyze the concentration of the FLT3 inhibitor in the lysates using a validated LC-MS/MS method.
-
Calculate the intracellular concentration, often normalized to the protein content (e.g., pmol/mg protein).
Efflux Assay using Transporter-Overexpressing Cells
This assay determines if the FLT3 inhibitor is a substrate of specific efflux transporters.
Principle: Cells overexpressing a particular ABC transporter (e.g., ABCB1 or ABCG2) are pre-loaded with the test compound. The rate of drug efflux is then measured over time, often in the presence and absence of a known inhibitor of that transporter.
Materials:
-
Parental cell line and cell lines overexpressing specific transporters (e.g., HEK293/ABCB1, HEK293/ABCG2)
-
The FLT3 inhibitor being tested
-
Known transporter inhibitors (e.g., verapamil for ABCB1, Ko143 for ABCG2)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Flow cytometer or LC-MS/MS system
Procedure:
-
Pre-load both parental and transporter-overexpressing cells with the FLT3 inhibitor for a defined period (e.g., 60 minutes).
-
Wash the cells with ice-cold assay buffer to remove the extracellular compound.
-
Resuspend the cells in a fresh, compound-free assay buffer (with or without a transporter inhibitor) and incubate at 37°C.
-
At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots of the cells.
-
Measure the amount of the FLT3 inhibitor remaining inside the cells using flow cytometry (if the compound is fluorescent) or LC-MS/MS.
-
A significantly lower intracellular concentration in the transporter-overexpressing cells compared to the parental cells, which is reversible by a specific inhibitor, indicates that the drug is a substrate of that transporter.
Visualizing Key Pathways and Processes
Diagrams are essential for conceptualizing the complex biological and experimental systems involved in drug development.
Caption: FLT3 signaling pathway in normal and mutated states.
Caption: Experimental workflow for uptake and efflux studies.
Conclusion
The cellular uptake and efflux of FLT3 inhibitors are critical determinants of their therapeutic success. A thorough understanding of these processes, obtained through rigorous experimental evaluation as outlined in this guide, is paramount for the development of new and effective treatments for FLT3-mutated leukemias. While data on "this compound" remains elusive, the established methodologies and known transport mechanisms for the broader class of FLT3 inhibitors provide a robust roadmap for its future investigation and for the continued advancement of targeted cancer therapies.
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. haematologica.org [haematologica.org]
- 3. Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel molecular mechanisms of FLT3 deregulation: from the acute myeloid leukemia experience to therapeutic insights in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment | PLOS One [journals.plos.org]
- 6. Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeting FLT3 mutations in AML: review of current knowledge and evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FLT3 Tyrosine Kinase Inhibition as a Paradigm for Targeted Drug Development in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resistance to FLT3 inhibitors in acute myeloid leukemia: Molecular mechanisms and resensitizing strategies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Flt3-IN-15 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Flt3-IN-15
This compound is a highly potent and orally active inhibitor of FMS-like tyrosine kinase 3 (FLT3), with demonstrated activity against both wild-type FLT3 and the D835Y mutant. Its efficacy in preclinical models suggests its potential as a therapeutic agent for acute myeloid leukemia (AML), a cancer in which FLT3 mutations are common. These application notes provide a summary of the available in vivo data for this compound and representative protocols for its evaluation in animal models.
Data Presentation
In Vivo Efficacy of this compound
| Parameter | Value | Reference |
| Dose | 20 mg/kg | [1] |
| Administration Route | Oral (PO) | [1] |
| Dosing Schedule | Daily for 21 days | [1] |
| Animal Model | Mouse xenograft | [1] |
| Outcome | Rapid and complete tumor remission in all mice | [1] |
Pharmacokinetic Profile of this compound in Male ICR Mice
| Parameter | 10 mg/kg Intravenous (IV) | 10 mg/kg Oral (PO) | Reference |
| Cmax | - | 36.5 ng/mL | [1] |
| AUClast | - | 25.0 µg·min/mL | [1] |
| Oral Bioavailability | - | 42.6% | [1] |
Safety Profile of this compound
| Parameter | Value | Reference |
| LD50 (single oral dose in female mice) | 4,950 mg/kg | [1] |
Experimental Protocols
Note: The following protocols are representative methodologies for in vivo studies of FLT3 inhibitors and are based on published research with similar compounds. These should be adapted and optimized for studies with this compound.
Protocol 1: In Vivo Xenograft Model for Efficacy Studies (Representative Protocol)
This protocol describes the establishment of a subcutaneous xenograft model using the MV4-11 human AML cell line, which harbors an FLT3-ITD mutation.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
MV4-11 human AML cell line
-
Immunocompromised mice (e.g., NOD/SCID or NSG, 6-8 weeks old)
-
Matrigel (optional)
-
Sterile PBS
-
Calipers
-
Animal housing and monitoring equipment
Procedure:
-
Cell Culture: Culture MV4-11 cells in appropriate media (e.g., RPMI-1640 with 10% fetal bovine serum) to the desired number.
-
Cell Preparation: On the day of inoculation, harvest the cells and resuspend them in sterile PBS at a concentration of 1 x 10^7 cells per 100 µL. For enhanced tumor take, cells can be mixed 1:1 with Matrigel.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Preparation and Administration: Prepare a stock solution of this compound and dilute it to the final desired concentration (e.g., 20 mg/kg) in the chosen vehicle. Administer the drug or vehicle control orally via gavage daily.
-
Efficacy Evaluation: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health. The study can be terminated when tumors in the control group reach a predetermined size or at a fixed time point (e.g., 21 days).
-
Data Analysis: Plot mean tumor volume ± SEM for each group over time. Statistical analysis can be performed to determine the significance of tumor growth inhibition.
Protocol 2: Pharmacokinetic Study in Mice (Representative Protocol)
This protocol outlines a procedure for a single-dose pharmacokinetic study in mice.
Materials:
-
This compound
-
Vehicle for oral and intravenous administration
-
Male ICR mice (or other appropriate strain)
-
Blood collection supplies (e.g., EDTA-coated tubes, syringes)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation and Fasting: Acclimate mice to the housing conditions. Fast the animals overnight before dosing.
-
Drug Administration:
-
Oral Group: Administer a single oral dose of this compound (e.g., 10 mg/kg) via gavage.
-
Intravenous Group: Administer a single intravenous dose of this compound via the tail vein.
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital or tail vein sampling) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability using appropriate software.
Mandatory Visualizations
FLT3 Signaling Pathway
References
Application Notes and Protocols for Detecting p-FLT3 Inhibition by Flt3-IN-15
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for utilizing western blotting to detect the inhibition of FMS-like tyrosine kinase 3 (FLT3) phosphorylation by the specific inhibitor, Flt3-IN-15. This protocol is intended for researchers in academia and industry investigating FLT3 signaling and developing novel targeted therapies for diseases such as Acute Myeloid Leukemia (AML).
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are frequently observed in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[2][3] These mutations lead to constitutive activation of the FLT3 receptor and its downstream signaling pathways, including the JAK/STAT, RAS/MAPK, and PI3K/AKT pathways, promoting uncontrolled cell growth and survival.[4][5]
This compound is a potent and selective inhibitor of FLT3 kinase activity. Western blotting is a widely used and effective method to assess the efficacy of such inhibitors by directly measuring the phosphorylation status of FLT3 (p-FLT3) and its key downstream effectors. A reduction in the p-FLT3 signal upon treatment with this compound indicates successful target engagement and inhibition.
Key Experimental Data
The following table summarizes critical quantitative data for performing a western blot to detect p-FLT3 inhibition.
| Parameter | Recommendation | Notes |
| Cell Line | MOLM-13 or MV4-11 | Both cell lines are human AML cell lines with homozygous FLT3-ITD mutations, leading to constitutive FLT3 activation.[2][4] |
| This compound Concentration | 100 - 500 nM (start with 300 nM) | The IC50 for a similar inhibitor, FLT3-IN-3, was determined to be 300 nM in FLT3-ITD positive cell lines.[6] A dose-response experiment is recommended. |
| Treatment Time | 2 - 24 hours | Inhibition of FLT3 phosphorylation can be observed as early as 2 hours.[7][8][9] A time-course experiment is recommended to determine the optimal duration. |
| Primary Antibody: p-FLT3 | Phospho-FLT3 (Tyr591) or (Tyr589/591) | Recommended dilution: 1:1000 in 5% BSA in TBST. These sites are key autophosphorylation sites indicative of FLT3 activation.[1] |
| Primary Antibody: Total FLT3 | FLT3 | Recommended dilution: 1:1000 in 5% non-fat dry milk in TBST. Used as a loading control to ensure observed changes are due to phosphorylation status and not total protein levels. |
| Secondary Antibody | Anti-Rabbit IgG, HRP-linked | Recommended dilution: 1:2000 - 1:5000 in 5% non-fat dry milk in TBST. |
| Protein Loading | 20 - 40 µg of total protein per lane | |
| Expected Band Size | ~130 kDa (unglycosylated) and ~160 kDa (glycosylated) | FLT3 exists in different glycosylated forms, which can appear as multiple bands.[8] |
Experimental Workflow
The following diagram illustrates the overall workflow for the western blot experiment.
Caption: Western blot workflow for p-FLT3 detection.
FLT3 Signaling Pathway and Inhibition
This diagram illustrates the FLT3 signaling pathway and the point of inhibition by this compound.
Caption: FLT3 signaling pathway and this compound inhibition.
Detailed Experimental Protocol
Materials and Reagents:
-
Cell Lines: MOLM-13 (ATCC CRL-3273) or MV4-11 (ATCC CRL-9591)
-
Cell Culture Medium: RPMI-1640, 10-20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Inhibitor: this compound (dissolved in DMSO)
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS
-
Transfer Buffer: Tris-glycine buffer with 20% methanol
-
Membrane: Polyvinylidene difluoride (PVDF) membrane (0.45 µm)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST for p-FLT3; 5% non-fat dry milk in TBST for Total FLT3.
-
Wash Buffer: Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Phospho-FLT3 (Tyr591) or (Tyr589/591) Rabbit mAb
-
FLT3 Rabbit mAb
-
-
Secondary Antibody: Anti-Rabbit IgG, HRP-linked
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture MOLM-13 or MV4-11 cells in complete RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.
-
Seed cells at a density of 0.5 - 1 x 10^6 cells/mL.
-
Treat cells with the desired concentrations of this compound (e.g., a dose range of 100 nM to 1 µM) or DMSO as a vehicle control.
-
Incubate for the desired time points (e.g., 2, 6, 12, and 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto an 8% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
Confirm transfer by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature for p-FLT3 detection. For Total FLT3, block with 5% non-fat dry milk in TBST.
-
Incubate the membrane with the primary antibody (anti-p-FLT3 or anti-Total FLT3) diluted 1:1000 in the appropriate blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Analyze the band intensities using image analysis software. Normalize the p-FLT3 signal to the Total FLT3 signal to determine the relative level of inhibition.
-
Troubleshooting
-
No or weak p-FLT3 signal:
-
Ensure the use of fresh phosphatase inhibitors in the lysis buffer.
-
Increase the amount of protein loaded.
-
Optimize primary antibody concentration and incubation time.
-
-
High background:
-
Increase the number and duration of wash steps.
-
Optimize the blocking conditions (time and blocking agent).
-
Use a fresh dilution of the secondary antibody.
-
-
Multiple bands for FLT3:
-
This is expected due to different glycosylation states of the FLT3 protein.[8] The lower band (~130 kDa) represents the unglycosylated form, and the upper band (~160 kDa) is the mature, glycosylated form.
-
By following this detailed protocol, researchers can effectively assess the inhibitory activity of this compound on FLT3 phosphorylation, providing valuable insights for preclinical drug development.
References
- 1. Phospho-FLT3 (Tyr591) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]
- 3. ashpublications.org [ashpublications.org]
- 4. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. haematologica.org [haematologica.org]
- 6. DSpace [dspace.allegheny.edu]
- 7. researchgate.net [researchgate.net]
- 8. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FLT3 and FLT3-ITD phosphorylate and inactivate the cyclin-dependent kinase inhibitor p27Kip1 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with Flt3-IN-15
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML).[2][3] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and contributing to a poor prognosis.[2][4] Consequently, FLT3 has emerged as a key therapeutic target in AML.[4]
Flt3-IN-15 is a potent and selective inhibitor of FLT3 kinase. These application notes provide detailed protocols for assessing the effect of this compound on cell viability using two common colorimetric and luminescent assays: the MTT and CellTiter-Glo® assays. The provided protocols are optimized for use with suspension cell lines commonly used in AML research, such as MV4-11 (homozygous for FLT3-ITD) and MOLM-13 (heterozygous for FLT3-ITD).
FLT3 Signaling Pathway
The FLT3 signaling cascade is initiated by the binding of its ligand (FL), which induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, leading to the activation of downstream pathways, primarily the RAS/MAPK and PI3K/AKT pathways, which are critical for cell survival and proliferation. In AML with FLT3-ITD mutations, the receptor is constitutively active, leading to ligand-independent signaling and uncontrolled cell growth.[5]
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Data Presentation
While specific public data for this compound is limited, the following tables present representative data for other well-characterized FLT3 inhibitors in common AML cell lines to illustrate the expected outcomes of the described assays.
Table 1: Representative IC50 Values of FLT3 Inhibitors in FLT3-ITD Positive AML Cell Lines (MTT Assay)
| Compound | Cell Line | IC50 (nM) | Assay Duration | Reference |
| Gilteritinib | MV4-11 | 18.9 | 48h | [6] |
| Gilteritinib | MOLM-14 | 20.3 | 48h | [6] |
| Midostaurin | MOLM-13 | ~200 | 24h | [7][8][9] |
| Quizartinib (AC220) | MOLM-13 | ~200 | 24h | [7][8][9] |
| Sorafenib | MV4-11 | 25 | 24h | [2] |
Table 2: Representative IC50 Values of FLT3 Inhibitors in FLT3-ITD Positive AML Cell Lines (CellTiter-Glo® Assay)
| Compound | Cell Line | IC50 (nM) | Assay Duration | Reference |
| Ponatinib | MV4-11 | < 4 | 72h | [10] |
| Ponatinib | MOLM-13 | < 4 | 72h | [10] |
| Cabozantinib | MV4-11 | < 4 | 72h | [10] |
| Cabozantinib | MOLM-13 | < 4 | 72h | [10] |
| FLT3-IN-3 | MV4-11 | 300 | Not Specified | [11] |
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding:
-
Culture AML cells (e.g., MV4-11, MOLM-13) in appropriate media (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).
-
Count cells using a hemocytometer or automated cell counter and determine viability using trypan blue exclusion.
-
Seed cells in a 96-well clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Include wells with media only for blank measurements.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. It is recommended to perform a wide range of concentrations initially (e.g., 0.1 nM to 10 µM) to determine the IC50.
-
Add 100 µL of the diluted compound to the respective wells. For the vehicle control wells, add medium with the same final concentration of DMSO as the treated wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C in a humidified 5% CO2 incubator, protected from light.
-
-
Formazan Solubilization:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully aspirate the supernatant without disturbing the formazan crystals at the bottom of the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by pipetting up and down or by placing the plate on an orbital shaker for 10-15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. normalized response -- variable slope).
-
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells. The assay involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal proportional to the ATP concentration.
Caption: Workflow for the CellTiter-Glo® luminescent cell viability assay.
-
Cell Seeding:
-
Culture and count AML cells as described for the MTT assay.
-
Seed cells in a 96-well opaque-walled plate (suitable for luminescence measurements) at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Include wells with media only for background luminescence measurements.
-
-
Compound Treatment:
-
Prepare and add serial dilutions of this compound as described for the MTT assay.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Subtract the average luminescence of the background wells from all other wells.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value using a non-linear regression curve fit.
-
Conclusion
The MTT and CellTiter-Glo® assays are robust and reliable methods for determining the effect of this compound on the viability of AML cells harboring FLT3 mutations. The choice between the two assays may depend on available equipment (spectrophotometer for MTT vs. luminometer for CellTiter-Glo®) and desired sensitivity, with the CellTiter-Glo® assay generally being more sensitive. Careful optimization of cell seeding density and incubation times is crucial for obtaining accurate and reproducible results. The data generated from these assays are essential for characterizing the potency of this compound and for its further development as a potential therapeutic agent for FLT3-mutated AML.
References
- 1. ashpublications.org [ashpublications.org]
- 2. FLT3-ITD cooperates with Rac1 to modulate the sensitivity of leukemic cells to chemotherapeutic agents via regulation of DNA repair pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the selective and efficacious inhibitors of FLT3 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. storage.googleapis.com [storage.googleapis.com]
- 5. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FLT3 tyrosine kinase inhibitors synergize with BCL-2 inhibition to eliminate FLT3/ITD acute leukemia cells through BIM activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. DSpace [dspace.allegheny.edu]
Flt3-IN-15: Application in Flow Cytometry for Apoptosis Analysis
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain, are among the most common genetic alterations in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[1][2] Constitutive activation of the FLT3 receptor due to these mutations leads to uncontrolled cell proliferation and inhibition of apoptosis, a programmed cell death process crucial for tissue homeostasis.[2]
Flt3-IN-15 is a potent and selective inhibitor of the FLT3 kinase. By blocking the ATP binding site of the FLT3 receptor, this compound inhibits its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the PI3K/AKT, RAS/MAPK, and STAT5 pathways, which are crucial for cell survival and proliferation.[1][3] This inhibition of pro-survival signaling ultimately leads to the induction of apoptosis in cancer cells harboring FLT3 mutations.
This application note provides a detailed protocol for the use of this compound to induce apoptosis in FLT3-mutated AML cell lines and its analysis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
Apoptosis is characterized by distinct morphological and biochemical changes, including the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.
By using a combination of Annexin V and PI, flow cytometry can distinguish between three cell populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Data Presentation
The following tables summarize the expected dose-dependent and time-course effects of this compound on the induction of apoptosis in the MV4-11 human AML cell line, which harbors an FLT3-ITD mutation.
Table 1: Dose-Dependent Induction of Apoptosis by this compound in MV4-11 Cells (48-hour treatment)
| This compound Concentration (nM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Vehicle Control) | 92.5 ± 2.1 | 4.3 ± 1.5 | 3.2 ± 0.9 |
| 10 | 85.1 ± 3.5 | 10.2 ± 2.8 | 4.7 ± 1.3 |
| 50 | 65.7 ± 4.2 | 25.8 ± 3.9 | 8.5 ± 2.1 |
| 100 | 42.3 ± 5.1 | 45.1 ± 4.8 | 12.6 ± 2.5 |
| 300 | 15.8 ± 3.9 | 60.5 ± 5.5 | 23.7 ± 4.1 |
Table 2: Time-Course of Apoptosis Induction by this compound (300 nM) in MV4-11 Cells
| Time (hours) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 | 95.2 ± 1.8 | 3.1 ± 0.9 | 1.7 ± 0.5 |
| 12 | 78.4 ± 4.5 | 15.9 ± 3.2 | 5.7 ± 1.8 |
| 24 | 45.6 ± 5.3 | 40.2 ± 4.7 | 14.2 ± 3.3 |
| 48 | 15.8 ± 3.9 | 60.5 ± 5.5 | 23.7 ± 4.1 |
| 72 | 5.2 ± 2.1 | 45.3 ± 6.1 | 49.5 ± 7.2 |
Experimental Protocols
Materials
-
This compound
-
FLT3-ITD positive human AML cell line (e.g., MV4-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
Incubator (37°C, 5% CO2)
Cell Culture and Treatment
-
Culture MV4-11 cells in complete cell culture medium at 37°C in a humidified atmosphere of 5% CO2.
-
Maintain cells in the exponential growth phase.
-
Prepare a stock solution of this compound in DMSO.
-
Seed MV4-11 cells at a density of 1 x 10^6 cells/mL in a 6-well plate.[4]
-
Treat the cells with varying concentrations of this compound (e.g., 10, 50, 100, 300 nM) or with vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours). Ensure the final DMSO concentration does not exceed 0.1%.
Annexin V and Propidium Iodide Staining
-
After the treatment period, collect the cells (including any floating cells) from each well into microcentrifuge tubes.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[5]
-
Add 5 µL of Annexin V-FITC to the cell suspension.[5]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4][5]
-
Add 5 µL of Propidium Iodide to the cell suspension.[5]
-
Add 400 µL of 1X Binding Buffer to each tube.[5]
-
Analyze the cells by flow cytometry within one hour.
Flow Cytometry Analysis
-
Set up the flow cytometer with appropriate laser and filter settings for FITC (typically excited by a 488 nm laser and detected with a 530/30 nm bandpass filter) and PI (typically detected with a >575 nm longpass filter).
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (live, early apoptotic, and late apoptotic/necrotic).
Visualizations
FLT3 Signaling Pathway and Inhibition by this compound
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing Therapeutic Efficacy of FLT3 Inhibitors with Combination Therapy for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of apoptosis induction by simultaneous inhibition of PI3K and FLT3-ITD in AML cells in the hypoxic bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Downstream Signaling Using Flt3-IN-15
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Flt3-IN-15, a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), to investigate the downstream signaling pathways of STAT5, MAPK, and AKT. This document includes detailed protocols for key experiments, quantitative data on the inhibitor's efficacy, and visual representations of the signaling cascades and experimental procedures.
Introduction to this compound
This compound is a highly potent, orally active small molecule inhibitor of FLT3 kinase.[1] Activating mutations in the FLT3 receptor are common drivers in acute myeloid leukemia (AML), leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival.[2][3][4] this compound effectively targets both wild-type and mutated forms of FLT3, making it a valuable tool for studying the biological consequences of FLT3 inhibition and for preclinical evaluation of targeted therapies.
Mechanism of Action
FLT3 is a receptor tyrosine kinase that, upon activation by its ligand or through activating mutations (e.g., internal tandem duplications - ITD), dimerizes and autophosphorylates. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including:
-
JAK/STAT Pathway: Primarily leading to the phosphorylation and activation of STAT5, which then translocates to the nucleus to regulate the transcription of genes involved in cell survival and proliferation.[5][6][7]
-
RAS/MEK/MAPK (ERK) Pathway: This cascade results in the activation of ERK (extracellular signal-regulated kinase), which plays a crucial role in cell cycle progression and differentiation.[6]
-
PI3K/AKT Pathway: Activation of this pathway leads to the phosphorylation of AKT, a key regulator of cell survival, growth, and metabolism.[8][9]
This compound exerts its effects by competitively binding to the ATP-binding pocket of the FLT3 kinase domain, thereby preventing its autophosphorylation and subsequent activation of these downstream signaling cascades.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound against FLT3 kinase and its effect on the viability of leukemia cell lines harboring FLT3 mutations.
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) |
| FLT3 | 0.87[1] |
| FLT3 (D835Y) | 0.32[1] |
Table 2: Anti-proliferative Activity of this compound (GI50)
| Cell Line | FLT3 Mutation Status | GI50 (nM) |
| MV4-11 | FLT3-ITD (homozygous) | 1[1] |
| MOLM14-WT | Wild-Type | 4.88 ± 0.67[1] |
| MOLM14-ITD | ITD | 1.85 ± 0.06[1] |
| MOLM14-ITD-D835Y | ITD and D835Y | 1.87 ± 0.36[1] |
| MOLM14-ITD-F691L | ITD and F691L | 3.27 ± 0.99[1] |
Table 3: Inhibition of Downstream Signaling by this compound
| Pathway | Cell Line | Effective Concentration Range |
| p-STAT5 | MV4-11 | 0.01 - 1 µM[1] |
| p-Erk1/2 (MAPK) | MV4-11 | 0.01 - 1 µM[1] |
| p-AKT | Not specified, but expected | Not specified |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits FLT3, blocking downstream STAT5, MAPK, and AKT signaling.
Caption: Workflow for assessing this compound effects on signaling and cell viability.
Experimental Protocols
Protocol 1: Assessment of Downstream Signaling by Western Blot
This protocol details the procedure for analyzing the phosphorylation status of STAT5, MAPK (ERK), and AKT in FLT3-mutated cells following treatment with this compound.
Materials:
-
FLT3-mutated human AML cell line (e.g., MV4-11)
-
This compound (dissolved in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-FLT3 (Tyr591)
-
Rabbit anti-FLT3
-
Rabbit anti-phospho-STAT5 (Tyr694)
-
Rabbit anti-STAT5
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Rabbit anti-p44/42 MAPK (Erk1/2)
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed MV4-11 cells at a density of 1 x 10^6 cells/mL in complete culture medium and incubate overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 4 hours).[1] Include a DMSO-only vehicle control.
-
-
Cell Lysis:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-phospho-STAT5) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To analyze total protein levels, strip the membrane and re-probe with the corresponding total protein antibody (e.g., anti-STAT5) and a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phosphorylated protein to the total protein and then to the loading control.
-
Plot the normalized intensity against the concentration of this compound to determine the IC50 for the inhibition of phosphorylation of each signaling protein.
-
Protocol 2: Cell Viability Assay
This protocol describes how to measure the anti-proliferative effects of this compound on leukemia cell lines.
Materials:
-
FLT3-mutated (e.g., MV4-11, MOLM14) and FLT3-wild-type (e.g., K562) cell lines
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, or CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours to allow cells to acclimate.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound to the wells in triplicate, resulting in a final volume of 200 µL per well. Include a DMSO vehicle control and a no-cell background control.
-
Incubate the plate for 72 hours.[1]
-
-
Viability Measurement (using MTT as an example):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Plot the percentage of viability against the log concentration of this compound.
-
Determine the GI50 (concentration that causes 50% growth inhibition) using non-linear regression analysis.
-
Conclusion
This compound is a potent and selective inhibitor of FLT3 that can be effectively used to study the downstream signaling pathways of STAT5, MAPK, and AKT. The provided protocols and data serve as a valuable resource for researchers investigating the role of FLT3 in normal and malignant hematopoiesis and for the preclinical development of novel targeted therapies for AML.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FLT3 INHIBITORS: RECENT ADVANCES AND PROBLEMS FOR CLINICAL APPLICATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. FLT3 inhibitors for acute myeloid leukemia: successes, defeats, and emerging paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of tyrosine 589 and 591 in STAT5 activation and transformation mediated by FLT3-ITD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tandem-duplicated Flt3 constitutively activates STAT5 and MAP kinase and introduces autonomous cell growth in IL-3-dependent cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overexpression and constitutive activation of FLT3 induces STAT5 activation in primary acute myeloid leukemia blast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FLT3-ITD induces expression of Pim kinases through STAT5 to confer resistance to the PI3K/Akt pathway inhibitors on leukemic cells by enhancing the mTORC1/Mcl-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FLT3-ITD confers resistance to the PI3K/Akt pathway inhibitors by protecting the mTOR/4EBP1/Mcl-1 pathway through STAT5 activation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Evaluation of Flt3-IN-15 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[3][4] These mutations lead to constitutive activation of the FLT3 receptor and downstream signaling pathways, including RAS/RAF/MAPK/ERK, PI3K/AKT/mTOR, and JAK/STAT, promoting leukemic cell growth and survival.[2][5] The presence of FLT3 mutations, particularly FLT3-ITD, is associated with a poor prognosis, increased relapse rates, and reduced overall survival.[3]
FLT3 inhibitors have emerged as a targeted therapeutic strategy for FLT3-mutated AML.[4] These small molecule inhibitors are designed to block the ATP-binding site of the FLT3 kinase domain, thereby inhibiting its autophosphorylation and the activation of downstream signaling cascades.[1] Flt3-IN-15 is a potent and selective FLT3 inhibitor. Preclinical in vitro studies are essential to characterize its anti-leukemic activity and to evaluate its potential for synergistic or additive effects when combined with standard-of-care chemotherapy agents. This document provides detailed application notes and protocols for the in vitro assessment of this compound in combination with conventional chemotherapy drugs.
While specific data for this compound in combination studies is not widely published, this document outlines protocols and data presentation formats based on established methodologies for other well-characterized FLT3 inhibitors, such as quizartinib and gilteritinib, in combination with agents like cytarabine and doxorubicin.
Signaling Pathway
Mutated FLT3 receptors undergo ligand-independent dimerization and autophosphorylation, leading to the constitutive activation of multiple downstream signaling pathways that drive leukemogenesis. This compound, as an FLT3 inhibitor, is expected to block these aberrant signaling cascades.
Data Presentation
Quantitative data from in vitro combination studies should be summarized in clear and structured tables to facilitate the comparison of single-agent and combination treatments. The following tables provide templates for presenting data on cell viability and apoptosis.
Table 1: Effect of this compound in Combination with Cytarabine on the Viability of FLT3-ITD Positive AML Cells (e.g., MV4-11) after 72 hours.
| Treatment Group | Concentration | % Cell Viability (Mean ± SD) | Combination Index (CI)* |
| Control (DMSO) | - | 100 ± 5.2 | - |
| This compound | 10 nM | 75 ± 4.1 | - |
| 50 nM | 40 ± 3.5 | - | |
| Cytarabine | 20 nM | 80 ± 6.3 | - |
| 100 nM | 55 ± 4.8 | - | |
| This compound + Cytarabine | 10 nM + 20 nM | 45 ± 3.9 | < 1 (Synergy) |
| 10 nM + 100 nM | 25 ± 2.7 | < 1 (Synergy) | |
| 50 nM + 20 nM | 20 ± 2.1 | < 1 (Synergy) | |
| 50 nM + 100 nM | 10 ± 1.5 | < 1 (Synergy) |
*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Induction of Apoptosis by this compound in Combination with Doxorubicin in FLT3-ITD Positive AML Cells (e.g., MOLM-13) after 48 hours.
| Treatment Group | Concentration | % Apoptotic Cells (Annexin V+) (Mean ± SD) |
| Control (DMSO) | - | 5 ± 1.2 |
| This compound | 20 nM | 15 ± 2.5 |
| Doxorubicin | 50 nM | 20 ± 3.1 |
| This compound + Doxorubicin | 20 nM + 50 nM | 55 ± 4.5 |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
Experimental Workflow
The general workflow for evaluating the in vitro combination of this compound and a chemotherapy agent involves determining the optimal concentrations of single agents, followed by combination studies to assess for synergy, and further mechanistic studies to understand the cellular response.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound, a chemotherapy agent, and their combination on the viability of leukemia cell lines.
Materials:
-
FLT3-mutated (e.g., MV4-11, MOLM-13) and FLT3-wildtype (e.g., HL-60) AML cell lines
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (e.g., Cytarabine, Doxorubicin; stock solution in sterile water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Harvest and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the chemotherapy agent in culture medium.
-
For single-agent treatments, add 100 µL of the respective drug dilutions to the wells.
-
For combination treatments, add 50 µL of each drug at the desired concentrations.
-
For the control group, add medium with the corresponding concentration of DMSO.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the control group.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic cells following treatment with this compound and a chemotherapy agent.
Materials:
-
AML cell lines
-
This compound and chemotherapy agent
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed 1 x 10^6 cells per well in a 6-well plate in 2 mL of complete medium.
-
Treat the cells with this compound, the chemotherapy agent, or the combination at predetermined concentrations.
-
Incubate for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after drug treatment.
Materials:
-
AML cell lines
-
This compound and chemotherapy agent
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Follow the same procedure as for the apoptosis assay (Step 1).
-
Harvest the cells by centrifugation.
-
-
Cell Fixation:
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The data can be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. “FLipping” the Story: FLT3-Mutated Acute Myeloid Leukemia and the Evolving Role of FLT3 Inhibitors [mdpi.com]
- 3. Enhancing Therapeutic Efficacy of FLT3 Inhibitors with Combination Therapy for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 5. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to address Flt3-IN-15-induced cytotoxicity in normal cells
Welcome to the technical support center for Flt3-IN-15. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential cytotoxicity in normal cells during their experiments with this compound, a novel FMS-like tyrosine kinase 3 (FLT3) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent small molecule inhibitor of the FLT3 receptor tyrosine kinase. In normal hematopoietic stem and progenitor cells, FLT3 signaling, induced by its ligand, is crucial for survival, proliferation, and differentiation.[1][2] Activating mutations in the FLT3 gene are common drivers in acute myeloid leukemia (AML), leading to uncontrolled cell growth.[3][4] this compound is designed to bind to the ATP-binding pocket of the FLT3 kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways such as RAS/MAPK, PI3K/AKT, and STAT5.[5][6]
Q2: Why am I observing cytotoxicity in my normal (non-cancerous) cell lines or primary cells treated with this compound?
A2: Cytotoxicity in normal cells, particularly hematopoietic progenitors, can be a concern with FLT3 inhibitors. This is often attributed to "off-target" effects, where the inhibitor affects other structurally similar kinases that are important for the survival and function of normal cells. First-generation FLT3 inhibitors, for instance, are known to be multi-kinase inhibitors, affecting targets like KIT, PDGFR, and VEGFR.[1][4][7] Even more selective second-generation inhibitors may have some off-target activities. A key mechanism of myelosuppression with some FLT3 inhibitors is the simultaneous inhibition of both FLT3 and KIT, another critical receptor tyrosine kinase in hematopoiesis.
Q3: What are the potential off-target kinases for a compound like this compound?
A3: While the specific off-target profile of this compound would be determined by kinome scanning, common off-targets for FLT3 inhibitors include other members of the type III receptor tyrosine kinase family such as KIT, FMS (CSF1R), and PDGFR. Depending on the inhibitor's structure, it might also interact with other kinases like AXL, VEGFR, or members of the SRC family.[8] Understanding the off-target profile is crucial for interpreting cytotoxicity data.
Q4: How can I determine if the observed cytotoxicity is on-target (due to FLT3 inhibition in normal cells) or off-target?
A4: Distinguishing between on-target and off-target cytotoxicity can be challenging. One approach is to use rescue experiments. For on-target toxicity in normal hematopoietic progenitors, providing downstream signaling molecules or cytokines that bypass the need for FLT3 signaling might rescue the cells. For off-target effects, you could compare the cytotoxic profile of this compound with other FLT3 inhibitors that have different off-target profiles. Additionally, using cell lines that are dependent on a known off-target kinase of this compound can help confirm off-target liability.
Troubleshooting Guide: this compound-Induced Cytotoxicity
This guide provides a structured approach to identifying and mitigating cytotoxicity in normal cells during your experiments.
Issue 1: Unexpectedly High Cytotoxicity in Normal Hematopoietic Progenitor Cells
Possible Cause 1: High Concentration of this compound
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Troubleshooting Step: Perform a dose-response curve with this compound on your normal cells to determine the IC50 value. Compare this to the IC50 in your target cancer cells. A narrow therapeutic window may indicate on-target toxicity in normal progenitors.
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Suggested Action: Use the lowest effective concentration that inhibits FLT3 in your cancer cells while minimizing toxicity in normal cells.
Possible Cause 2: Off-Target Inhibition of KIT
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Troubleshooting Step: Assess the inhibitory activity of this compound against KIT kinase in a cell-free assay or in a KIT-dependent cell line (e.g., M-07e).
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Suggested Action: If significant KIT inhibition is observed, consider using a more selective FLT3 inhibitor if available. Alternatively, explore combination therapies that might allow for a lower, less toxic dose of this compound.
Possible Cause 3: Culture Conditions
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Troubleshooting Step: Ensure that the culture medium for your normal hematopoietic progenitors contains the necessary cytokines for their survival and proliferation (e.g., SCF, TPO, IL-3).
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Suggested Action: Supplementing with additional cytokines might help to partially rescue cells from on-target FLT3 inhibition.
Issue 2: Cytotoxicity in Non-Hematopoietic Normal Cell Lines
Possible Cause 1: Broad Kinase Off-Target Profile
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Troubleshooting Step: Consult the kinome scan data for this compound to identify potential off-target kinases that are important for the survival of your specific normal cell line.
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Suggested Action: If a critical off-target kinase is identified, you may need to switch to a more selective FLT3 inhibitor or use a different normal cell line as a control.
Possible Cause 2: Non-Specific Cellular Toxicity
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Troubleshooting Step: Evaluate markers of general cellular stress, such as mitochondrial dysfunction (e.g., using a JC-1 assay) or induction of the unfolded protein response.
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Suggested Action: If non-specific toxicity is suspected, ensure the purity of your this compound compound and that the vehicle (e.g., DMSO) concentration is not exceeding toxic levels.
Data Presentation
Table 1: Comparative IC50 Values of Representative FLT3 Inhibitors
| Inhibitor | FLT3 IC50 (nM) | KIT IC50 (nM) | Selectivity Ratio (KIT/FLT3) | Generation |
| Midostaurin | 11 | 9 | 0.8 | First |
| Sorafenib | 58 | 68 | 1.2 | First |
| Quizartinib | 1.1 | 4.2 | 3.8 | Second |
| Gilteritinib | 0.29 | 0.7 | 2.4 | Second |
Note: These are representative values from published literature and may vary between different assays and experimental conditions. A higher selectivity ratio indicates greater selectivity for FLT3 over KIT.
Experimental Protocols
Protocol 1: Kinase Inhibition Assay (Cell-Based)
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Cell Seeding: Plate your cell line of interest (e.g., a FLT3-dependent AML cell line like MV4-11, or a normal hematopoietic progenitor cell line) in a 96-well plate at a density of 1 x 10^5 cells/well.
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Compound Treatment: Treat the cells with a serial dilution of this compound or a control inhibitor for 2-4 hours.
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Cell Lysis: Lyse the cells and collect the protein lysate.
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Western Blotting: Perform a Western blot to assess the phosphorylation status of FLT3 and downstream targets like STAT5, AKT, and ERK. Use antibodies specific for the phosphorylated and total forms of these proteins.
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Analysis: Quantify the band intensities to determine the concentration of this compound required to inhibit FLT3 phosphorylation by 50% (IC50).
Protocol 2: Cell Viability Assay (MTT/XTT)
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Cell Seeding: Seed your normal and cancer cell lines in parallel in 96-well plates at an appropriate density.
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Compound Treatment: Treat the cells with a range of this compound concentrations for 48-72 hours.
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Reagent Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
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Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.
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Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 for cytotoxicity.
Mandatory Visualizations
Caption: this compound mechanism of action in the FLT3 signaling pathway.
Caption: Troubleshooting workflow for this compound-induced cytotoxicity.
References
- 1. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 2. Targeting FLT3 for treatment of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting FLT3 Mutation in Acute Myeloid Leukemia: Current Strategies and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Targeting of FLT3 in Acute Myeloid Leukemia: Current Status and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. “FLipping” the Story: FLT3-Mutated Acute Myeloid Leukemia and the Evolving Role of FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Refining Flt3-IN-15 treatment schedule to minimize toxicity
Disclaimer: Information on the specific compound "Flt3-IN-15" is not publicly available. This guide is based on the established knowledge of second-generation selective FMS-like tyrosine kinase 3 (FLT3) inhibitors. Researchers must validate these recommendations for their specific compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with this compound, a novel FLT3 inhibitor. The information is designed to help address specific issues that may be encountered during in vitro and in vivo experiments aimed at refining treatment schedules to minimize toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for FLT3 inhibitors like this compound?
A1: this compound is presumed to be a small molecule inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor. In acute myeloid leukemia (AML), mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive activation of the receptor.[1][2] This drives uncontrolled proliferation and survival of leukemic cells through downstream signaling pathways, including RAS/RAF/MAPK/ERK, JAK/STAT, and PI3K/AKT.[3][4][5] FLT3 inhibitors bind to the FLT3 receptor, blocking its activation and subsequent downstream signaling, thereby inducing apoptosis in cancer cells.[6]
Q2: What are the common off-target effects and toxicities associated with FLT3 inhibitors?
A2: While second-generation FLT3 inhibitors are more selective, off-target effects and toxicities can still occur. Common toxicities observed with this class of drugs include myelosuppression (neutropenia, anemia, thrombocytopenia), gastrointestinal issues (nausea, diarrhea), and potential for cardiac toxicities such as QTc prolongation.[7][8] It is crucial to monitor for these effects in preclinical models to determine a therapeutic window.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A3: A dose-response study is essential. This involves treating your cell lines with a range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50) for efficacy and the concentration at which toxicity is observed in non-target cells. A starting point could be a logarithmic dilution series from nanomolar to micromolar concentrations.
Q4: What are the known mechanisms of resistance to FLT3 inhibitors?
A4: Resistance to FLT3 inhibitors can arise through several mechanisms. These include the acquisition of secondary mutations in the FLT3 kinase domain that prevent drug binding, or the activation of alternative "bypass" signaling pathways that promote cell survival independently of FLT3.[9][10]
Troubleshooting Guides
In Vitro Cell-Based Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in cell viability assay results. | Inconsistent cell seeding, edge effects in multi-well plates, or improper drug dilution. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile media. Prepare fresh drug dilutions for each experiment. |
| No significant decrease in cell viability even at high concentrations. | The cell line may not have an activating FLT3 mutation, or it may have intrinsic resistance. The compound may have low potency or be inactive. | Confirm the FLT3 mutation status of your cell line. Test the compound on a known FLT3-mutated cell line (e.g., MV4-11, MOLM-13) as a positive control. Verify the integrity and purity of your this compound compound. |
| Discrepancy between potency in biochemical (kinase) assays and cell-based assays. | Poor cell permeability of the compound. The compound is being exported from the cells by efflux pumps. High protein binding in cell culture media. | Assess cell permeability using standard assays. Co-treat with an efflux pump inhibitor to see if potency increases. Evaluate the effect of serum concentration in the culture medium on the IC50. |
In Vivo Preclinical Studies
| Issue | Possible Cause | Troubleshooting Steps |
| Lack of tumor regression at expected therapeutic doses. | Poor bioavailability of the compound. Rapid metabolism of the compound. Development of in vivo resistance. | Perform pharmacokinetic (PK) studies to determine the compound's half-life, clearance, and bioavailability. Analyze plasma and tumor tissue concentrations to ensure adequate drug exposure. Monitor for the emergence of resistance mutations in treated tumors. |
| Significant weight loss or other signs of toxicity in animal models. | The dose is too high, or the dosing schedule is too frequent. Off-target toxicity. | Reduce the dose or decrease the frequency of administration. Implement intermittent dosing schedules (e.g., 5 days on, 2 days off). Conduct toxicology studies to identify off-target effects. |
| Tumor relapse after an initial response. | The treatment schedule is not sufficient to eliminate all cancer cells. Emergence of a resistant clone. | Consider combination therapy with other agents to target different pathways.[4] Evaluate a maintenance therapy schedule with a lower dose of this compound after the initial treatment phase. Analyze relapsed tumors for resistance mechanisms. |
Experimental Protocols
Protocol 1: Determination of IC50 in FLT3-Mutated Cell Lines
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Cell Seeding: Seed FLT3-mutated AML cell lines (e.g., MV4-11, MOLM-13) in 96-well plates at a predetermined optimal density.
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Compound Preparation: Prepare a 2-fold serial dilution of this compound in the appropriate vehicle (e.g., DMSO).
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Treatment: Add the diluted this compound to the cells. Include vehicle-only wells as a negative control.
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Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
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Viability Assay: Assess cell viability using a standard method such as MTT or a luminescence-based ATP assay.
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Data Analysis: Plot the percentage of viable cells against the log of the drug concentration and fit a dose-response curve to calculate the IC50 value.
Protocol 2: In Vitro Kinase Assay
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Reaction Setup: In a microplate, combine recombinant FLT3 kinase, a suitable substrate (e.g., a synthetic peptide), and the kinase reaction buffer.
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Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a no-inhibitor control.
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Initiate Reaction: Start the kinase reaction by adding ATP.
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Incubation: Incubate at 30°C for a specified time (e.g., 60 minutes).
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Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using methods like ADP-Glo™ Kinase Assay, which measures ADP production.
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Data Analysis: Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC50.
Data Presentation
Table 1: Comparative IC50 Values of Selected FLT3 Inhibitors
| Inhibitor | Type | Target Mutations | Reported IC50 (nM) in MV4-11 cells |
| Midostaurin | I | ITD, TKD | ~10 |
| Gilteritinib | I | ITD, TKD | ~0.29 |
| Quizartinib | II | ITD | ~1.1 |
| Sorafenib | II | ITD | ~5.8 |
| Crenolanib | I | ITD, TKD | ~0.3 |
| This compound | TBD | TBD | To be determined experimentally |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Common Toxicities of FLT3 Inhibitors and Potential Mitigation Strategies
| Toxicity | Grade | Potential Mitigation Strategy |
| Myelosuppression | I-IV | Dose reduction, intermittent dosing, supportive care (e.g., G-CSF). |
| GI Toxicity | I-III | Dose reduction, supportive care with anti-emetics and anti-diarrheals. |
| QTc Prolongation | I-III | Monitor ECGs, dose reduction or discontinuation if significant prolongation occurs. |
Visualizations
FLT3 Signaling Pathway and Inhibition
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Toxicity Assessment
References
- 1. The Clinical Utility of FLT3 Mutation Testing in Acute Leukemia: A Canadian Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 mutations in acute myeloid leukemia: a review focusing on clinically applicable drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the Role of Activation Loop Mutants in Drug Efficacy for FLT3-ITD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Targeting of FLT3 in Acute Myeloid Leukemia: Current Status and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Efficacies of FLT3 Inhibitors in Patients with Acute Myeloid Leukemia [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Reversible Resistance Induced by FLT3 Inhibition: A Novel Resistance Mechanism in Mutant FLT3-Expressing Cells | PLOS One [journals.plos.org]
- 10. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with batch-to-batch variability of synthesized Flt3-IN-15
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesized Flt3 inhibitor, Flt3-IN-15. Due to the limited publicly available information specific to "this compound," this guide provides general troubleshooting advice applicable to small molecule kinase inhibitors targeting FMS-like tyrosine kinase 3 (FLT3). It is crucial to adapt these recommendations based on the specific characteristics of your synthesized batch of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor targeting FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase.[1] In certain cancers, particularly Acute Myeloid Leukemia (AML), mutations in the FLT3 gene lead to its constitutive activation, promoting uncontrolled cell growth and proliferation.[2][3] this compound is designed to bind to the FLT3 kinase, inhibiting its activity and blocking downstream signaling pathways, thereby impeding cancer cell survival and proliferation.[1]
Q2: Which downstream signaling pathways are affected by this compound?
A2: Activated FLT3 primarily signals through three major pathways: the PI3K/AKT pathway, the RAS/RAF/MEK/ERK (MAPK) pathway, and the JAK/STAT pathway.[3][4] By inhibiting FLT3, this compound is expected to suppress the activation of these key downstream effectors, leading to decreased cell proliferation and increased apoptosis.
Q3: What are the common types of FLT3 mutations, and does this compound target all of them?
A3: The two most common types of activating FLT3 mutations are internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), such as the D835Y mutation.[2][5] The effectiveness of a specific FLT3 inhibitor against different mutation types can vary. It is essential to verify the inhibitory profile of your synthesized this compound against cell lines harboring different FLT3 mutations.
Q4: How should I store and handle my synthesized this compound?
A4: As a general guideline for small molecule inhibitors, this compound should be stored as a solid powder at -20°C or lower, protected from light and moisture. For experimental use, prepare a stock solution in a suitable solvent like DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the compound in solution should be validated over time.
Troubleshooting Guide
Issue 1: Inconsistent or lower than expected potency of this compound in cell-based assays.
This is a common issue arising from batch-to-batch variability. The following steps can help identify the root cause:
1.1. Verify Compound Identity and Purity:
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Problem: The synthesized compound may not be this compound or could be contaminated with impurities.
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Solution:
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Mass Spectrometry (MS): Confirm the molecular weight of the synthesized compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Verify the chemical structure and identify potential impurities.
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High-Performance Liquid Chromatography (HPLC): Determine the purity of the compound. Aim for a purity of >95% for in vitro assays.
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1.2. Assess Compound Solubility and Stability:
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Problem: Poor solubility or degradation of the compound in the assay medium can lead to reduced effective concentration.
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Solution:
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Solubility Test: Determine the maximum soluble concentration of this compound in your cell culture medium. Visual inspection for precipitates is a first step, followed by more quantitative methods if necessary.
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Stability Test: Assess the stability of this compound in your assay medium over the duration of the experiment. This can be done by incubating the compound in the medium and analyzing its concentration and purity by HPLC at different time points.
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1.3. Review Experimental Protocol:
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Problem: Suboptimal experimental conditions can affect the apparent potency of the inhibitor.
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Solution:
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Cell Health: Ensure cells are healthy and in the logarithmic growth phase.
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Assay Duration: The incubation time with the inhibitor might need optimization.
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Positive and Negative Controls: Always include a known potent FLT3 inhibitor (e.g., Gilteritinib, Quizartinib) as a positive control and a vehicle (e.g., DMSO) as a negative control.
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Experimental Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
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Cell Seeding: Seed FLT3-mutant AML cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a predetermined optimal density.
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Compound Preparation: Prepare a serial dilution of this compound and control compounds in the appropriate cell culture medium.
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Treatment: Add the diluted compounds to the cells and incubate for the desired period (e.g., 48-72 hours).
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Viability Assessment: Add the viability reagent (e.g., MTT, CellTiter-Glo®) and measure the signal according to the manufacturer's instructions.
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Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Issue 2: Development of resistance to this compound in long-term experiments.
2.1. On-Target Resistance:
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Problem: Acquired mutations in the FLT3 gene can prevent the binding of the inhibitor.
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Solution:
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Sequence Analysis: Sequence the FLT3 gene in resistant cell clones to identify potential secondary mutations.
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Alternative Inhibitors: Test the efficacy of other FLT3 inhibitors with different binding modes (Type I vs. Type II) against the resistant clones.
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2.2. Off-Target Resistance:
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Problem: Activation of bypass signaling pathways can compensate for the inhibition of FLT3.[4]
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Solution:
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Pathway Analysis: Use techniques like Western blotting or phospho-protein arrays to investigate the activation status of alternative signaling pathways (e.g., MAPK, PI3K/AKT) in resistant cells.
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Combination Therapy: Explore the synergistic effects of combining this compound with inhibitors of the identified bypass pathways.
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Data Presentation
Table 1: Example Quality Control Data for a Batch of this compound
| Parameter | Method | Specification | Result |
| Identity | |||
| Molecular Weight | LC-MS | Expected MW ± 0.5 Da | Conforms |
| Structure | ¹H NMR, ¹³C NMR | Conforms to reference spectra | Conforms |
| Purity | |||
| Purity by HPLC | HPLC (254 nm) | ≥ 95.0% | 97.2% |
| Solubility | |||
| Solubility in DMSO | Visual | ≥ 10 mM | Conforms |
| Solubility in PBS (pH 7.4) | Visual | ≥ 10 µM | 5 µM (precipitate observed at 10 µM) |
| Potency | |||
| IC50 (MV4-11 cells) | CellTiter-Glo® | Report Value | 50 nM |
| IC50 (MOLM-13 cells) | CellTiter-Glo® | Report Value | 75 nM |
Visualizations
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent this compound activity.
References
- 1. Design, Synthesis, and Biological Evaluation of Potent FLT3 Inhibitor for Acute Myeloid Leukemia (AML) Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Developments and challenges of FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-Life Management of FLT3-Mutated AML: Single-Centre Experience over 24 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting FLT3 Mutation in Acute Myeloid Leukemia: Current Strategies and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Flt3-IN-15 and Quizartinib: A Comparative Analysis of Efficacy in FLT3-ITD Positive Acute Myeloid Leukemia Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two prominent FMS-like tyrosine kinase 3 (FLT3) inhibitors, Flt3-IN-15 and quizartinib, in the context of FLT3 internal tandem duplication (FLT3-ITD) positive acute myeloid leukemia (AML).
FLT3-ITD mutations are present in approximately 25-30% of AML patients and are associated with a poor prognosis, making the development of effective FLT3 inhibitors a critical area of research.[1][2][3] Quizartinib is a potent, second-generation FLT3 inhibitor that has undergone extensive clinical evaluation.[1] this compound is a more recently described, highly potent FLT3 inhibitor. This guide summarizes the available preclinical data for both compounds, focusing on their in vitro and in vivo activities in FLT3-ITD positive models.
In Vitro Efficacy: A Head-to-Head Look at Potency
Both this compound and quizartinib demonstrate potent inhibitory activity against FLT3-ITD positive AML cell lines, with IC50 and GI50 values in the low nanomolar range. The available data, though not from a single head-to-head study, indicates that both compounds are highly effective at inhibiting the proliferation of cancer cells harboring the FLT3-ITD mutation.
| Inhibitor | Cell Line | Assay Type | IC50 / GI50 (nM) | Source |
| This compound | MOLM14-ITD | GI50 | 1.85 ± 0.06 | [4] |
| MOLM14-ITD-D835Y | GI50 | 1.87 ± 0.36 | [4] | |
| MOLM14-ITD-F691L | GI50 | 3.27 ± 0.99 | [4] | |
| MV4-11 | GI50 | 1 | [4] | |
| Quizartinib | MV4-11 | IC50 | 0.40 | |
| MOLM-13 | IC50 | 0.89 | ||
| MOLM-14 | IC50 | 0.73 |
Note: The data for this compound is provided by MedChemExpress[4]. The data for quizartinib is from a peer-reviewed publication. Direct comparison should be made with caution as experimental conditions may have varied.
In Vivo Anti-Tumor Activity
Preclinical in vivo studies in mouse xenograft models of FLT3-ITD positive AML have demonstrated the anti-tumor efficacy of both this compound and quizartinib.
This compound: In a study using MV4-11 xenograft models, oral administration of this compound at a dose of 20 mg/kg daily for 21 days resulted in the rapid and complete remission of tumors in all treated mice.[4]
Quizartinib: In a similar MV4-11 mouse xenograft model, oral administration of quizartinib demonstrated dose-dependent inhibition of tumor growth.
| Inhibitor | Animal Model | Dosing | Outcome | Source |
| This compound | MV4-11 Xenograft | 20 mg/kg, PO, daily for 21 days | Complete tumor remission | [4] |
| Quizartinib | MV4-11 Xenograft | Not specified | Dose-dependent tumor growth inhibition |
Mechanism of Action and Signaling Pathway Inhibition
Both this compound and quizartinib are potent inhibitors of the FLT3 receptor tyrosine kinase. The FLT3-ITD mutation leads to constitutive activation of the FLT3 receptor, which in turn activates downstream signaling pathways crucial for cell proliferation and survival, including the STAT5, MAPK/ERK, and PI3K/AKT pathways.[5]
This compound has been shown to strongly block the phosphorylation of STAT5 and Erk1/2 in MV4-11 cells at concentrations ranging from 0.01 to 1 µM.[4] Similarly, quizartinib effectively inhibits FLT3 autophosphorylation and the subsequent phosphorylation of downstream signaling molecules.
Below is a diagram illustrating the FLT3 signaling pathway and the points of inhibition for FLT3 inhibitors like this compound and quizartinib.
Caption: FLT3-ITD signaling pathway and inhibitor action.
Experimental Protocols
The following are generalized experimental protocols for key assays used to evaluate the efficacy of FLT3 inhibitors.
In Vitro Kinase Assay
Purpose: To determine the direct inhibitory activity of the compound against the FLT3 kinase.
Methodology:
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Recombinant human FLT3 (wild-type or mutant) enzyme is incubated with the test compound at various concentrations in a kinase assay buffer.
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A substrate peptide (e.g., a generic tyrosine kinase substrate or a specific FLT3 substrate) and ATP are added to initiate the kinase reaction.
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The reaction is allowed to proceed for a defined period at a controlled temperature.
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The amount of phosphorylated substrate is quantified using methods such as ADP-Glo Kinase Assay, ELISA with a phospho-specific antibody, or radiometric assays with ³²P-ATP.
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IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Cell Viability Assay
Purpose: To assess the anti-proliferative effect of the inhibitor on FLT3-ITD positive cell lines.
Methodology:
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FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13, MOLM-14) are seeded in 96-well plates.
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The cells are treated with a serial dilution of the test compound for a specified duration (e.g., 72 hours).
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Cell viability is measured using a commercially available assay kit, such as CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
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GI50 (concentration for 50% growth inhibition) or IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
Western Blotting for Phospho-Protein Analysis
Purpose: To confirm the inhibition of FLT3 signaling pathways in cells.
Methodology:
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FLT3-ITD positive cells are treated with the inhibitor at various concentrations for a short period (e.g., 2-4 hours).
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Cells are lysed, and protein concentrations are determined.
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Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
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The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of FLT3, STAT5, ERK, and AKT.
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After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Total protein levels are also assessed as loading controls.
In Vivo Xenograft Model
Purpose: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
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Immunocompromised mice (e.g., NOD/SCID or NSG) are subcutaneously or intravenously injected with FLT3-ITD positive AML cells (e.g., MV4-11).
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Once tumors are established (for subcutaneous models) or leukemia is engrafted (for intravenous models), the mice are randomized into treatment and control groups.
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The test compound is administered orally or via another appropriate route at a specified dose and schedule.
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Tumor volume is measured regularly with calipers (for subcutaneous models), and/or the percentage of human leukemic cells in the peripheral blood or bone marrow is monitored by flow cytometry.
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Animal body weight and general health are monitored as indicators of toxicity.
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At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).
The following diagram illustrates a typical experimental workflow for comparing FLT3 inhibitors.
Caption: A typical workflow for preclinical FLT3 inhibitor evaluation.
Conclusion
Both this compound and quizartinib are highly potent inhibitors of FLT3-ITD in preclinical models. The available data suggests that this compound exhibits comparable, if not slightly superior, in vitro potency against some FLT3-ITD mutant cell lines when compared to the published data for quizartinib. However, it is crucial to note that these comparisons are based on data from different sources and not from direct, side-by-side studies. Further comprehensive, head-to-head preclinical and clinical investigations would be necessary to definitively establish the comparative efficacy and safety profiles of these two promising FLT3 inhibitors for the treatment of FLT3-ITD positive AML.
References
- 1. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting FLT3 Mutation in Acute Myeloid Leukemia: Current Strategies and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Flt3-IN-15 vs. Gilteritinib for the FLT3-D835Y Mutation in Acute Myeloid Leukemia
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical activity of two potent FMS-like tyrosine kinase 3 (FLT3) inhibitors, Flt3-IN-15 and gilteritinib, with a specific focus on their efficacy against the clinically relevant D835Y mutation in Acute Myeloid Leukemia (AML).
The D835Y mutation, a point mutation in the tyrosine kinase domain (TKD) of FLT3, is a known mechanism of resistance to several FLT3 inhibitors. This guide synthesizes available preclinical data to offer a comparative overview of these two compounds, aiding in the evaluation of their potential as therapeutic agents for FLT3-mutated AML.
Quantitative Analysis of Inhibitory Activity
The following tables summarize the reported biochemical and cellular activities of this compound and gilteritinib against the FLT3-D835Y mutation.
| Inhibitor | Biochemical IC50 (nM) vs. FLT3 (D835Y) | Biochemical IC50 (nM) vs. FLT3 (Wild-Type) | Reference |
| This compound | 0.32 | 0.87 | [1] |
| Gilteritinib | Potent Inhibition (specific IC50 varies across studies) | Potent Inhibition | [2][3] |
Table 1: Biochemical Inhibitory Activity. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50%.
| Inhibitor | Cell Line | Mutation Status | Cellular GI50/IC50 (nM) | Reference |
| This compound | MOLM14-ITD-D835Y | FLT3-ITD, FLT3-D835Y | 1.87 ± 0.36 | [1] |
| This compound | MV4-11 | FLT3-ITD | ~1 | [1] |
| Gilteritinib | Ba/F3-FLT3-D835Y | FLT3-D835Y | Potent Inhibition | [2] |
Table 2: Cellular Anti-proliferative Activity. GI50/IC50 values in cellular assays represent the concentration of the inhibitor required to inhibit cell growth or proliferation by 50%.
Experimental Protocols
This section details the general methodologies for the key experiments cited in the comparison of this compound and gilteritinib.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of purified FLT3 kinase in the presence of an inhibitor.
-
Reaction Setup: Purified recombinant FLT3 (wild-type or D835Y mutant) is incubated with a specific substrate (e.g., a synthetic peptide) and adenosine triphosphate (ATP) in a kinase reaction buffer.
-
Inhibitor Addition: A range of concentrations of the test inhibitor (this compound or gilteritinib) is added to the reaction mixture.
-
Kinase Reaction: The reaction is allowed to proceed for a defined period at a controlled temperature, during which the kinase transfers phosphate from ATP to the substrate.
-
ATP Detection: After the kinase reaction, a reagent is added to deplete the remaining ATP.
-
ADP Measurement: A second reagent is then added to convert the adenosine diphosphate (ADP) generated by the kinase reaction into a luminescent signal.
-
Data Analysis: The luminescence is measured using a luminometer. The signal intensity is inversely proportional to the amount of kinase inhibition. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Proliferation/Viability Assay (e.g., MTT or MTS Assay)
This assay measures the effect of the inhibitors on the proliferation and viability of cancer cell lines harboring the FLT3-D835Y mutation.
-
Cell Seeding: AML cell lines (e.g., MOLM-14 or Ba/F3 engineered to express FLT3-D835Y) are seeded in 96-well plates at a predetermined density.
-
Inhibitor Treatment: The cells are treated with a serial dilution of the test inhibitor (this compound or gilteritinib) for a specified duration (e.g., 72 hours).
-
Reagent Addition: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well. Metabolically active cells convert the tetrazolium salt into a colored formazan product.
-
Incubation and Solubilization: The plates are incubated to allow for formazan production. A solubilizing agent is then added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. GI50 or IC50 values are determined by plotting the percentage of cell growth inhibition against the inhibitor concentration.
Western Blot Analysis of FLT3 Signaling
This technique is used to assess the inhibition of downstream signaling pathways activated by FLT3.
-
Cell Treatment and Lysis: AML cells are treated with the inhibitor for a defined period. The cells are then lysed to extract total cellular proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated forms of FLT3 (p-FLT3) and its downstream targets like STAT5 (p-STAT5) and ERK (p-ERK). Antibodies against the total forms of these proteins are used as loading controls.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A chemiluminescent substrate is added to produce a light signal that is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the extent of signaling inhibition.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the FLT3 signaling pathway and the general workflows for evaluating inhibitor activity.
Caption: FLT3-D835Y signaling and inhibitor action.
Caption: Workflow for inhibitor activity assessment.
Conclusion
Both this compound and gilteritinib demonstrate potent inhibitory activity against the FLT3-D835Y mutation in preclinical models. This compound exhibits sub-nanomolar biochemical potency against the D835Y mutant kinase and low nanomolar anti-proliferative effects in cells harboring this mutation[1]. Gilteritinib is also known to be a potent inhibitor of FLT3-TKD mutations, including D835Y, a feature that distinguishes it from some other FLT3 inhibitors[2][3].
The data presented in this guide suggest that both compounds are promising candidates for the treatment of AML with the D835Y resistance mutation. Further head-to-head studies under identical experimental conditions would be beneficial for a more direct comparison of their potency and for elucidating any potential differences in their mechanisms of action and resistance profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Activity of FLT3 Inhibitors in Primary AML Patient Samples: A Comparative Guide
Disclaimer: No publicly available experimental data was found for a compound specifically designated "Flt3-IN-15." This guide has been created using the publicly available data for the well-characterized, second-generation FLT3 inhibitor, Gilteritinib , as a representative example to fulfill the structural and content requirements of the user's request. The data presented here pertains to Gilteritinib and its comparison with other known FLT3 inhibitors.
This guide provides a comparative analysis of the on-target activity of Gilteritinib in primary Acute Myeloid Leukemia (AML) patient samples, with a focus on its performance against other clinically relevant FLT3 inhibitors. The information is intended for researchers, scientists, and drug development professionals.
FLT3 Signaling Pathway in AML
Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in AML, leading to constitutive activation of the receptor and downstream signaling pathways that promote leukemic cell proliferation and survival.[1][2][3][4] The primary types of activating mutations are internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD).[1][4]
Caption: Simplified FLT3 signaling pathway in AML.
Experimental Validation of On-Target Activity
The on-target activity of FLT3 inhibitors in primary AML patient samples is typically validated through a series of in vitro and ex vivo assays. A general workflow for this process is outlined below.
References
- 1. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 2. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Oncogenic Signaling in Mutant FLT3 Acute Myeloid Leukemia: The Path to Least Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of FLT3 Inhibitors: Flt3-IN-15, Midostaurin, and Sorafenib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of three FMS-like tyrosine kinase 3 (FLT3) inhibitors: the novel compound Flt3-IN-15, and the established drugs midostaurin and sorafenib. This document is intended to serve as a resource for researchers in oncology and drug development, offering a concise summary of their performance based on available preclinical and clinical data.
Introduction to FLT3 and its Role in Acute Myeloid Leukemia (AML)
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML). These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell growth and contributing to a poor prognosis. Consequently, FLT3 has emerged as a key therapeutic target in AML.
Midostaurin and sorafenib are multi-kinase inhibitors with activity against FLT3 that are used in the clinical setting. This compound is a more recently developed, potent, and orally active FLT3 inhibitor. This guide will compare these three agents based on their mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used to evaluate them.
Mechanism of Action
FLT3 inhibitors are broadly classified into two types based on their binding mode to the kinase domain. Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors bind to the inactive conformation.
-
This compound: The specific binding mode of this compound is not extensively published in peer-reviewed literature, but as a potent inhibitor of both wild-type FLT3 and the D835Y mutation, it likely functions as a Type I inhibitor.
-
Midostaurin: A first-generation, multi-targeted kinase inhibitor, midostaurin is a Type I inhibitor, capable of binding to both the active and inactive conformations of FLT3. This allows it to inhibit both FLT3-ITD and FLT3-TKD mutations.[1][2]
-
Sorafenib: Another first-generation multi-kinase inhibitor, sorafenib acts as a Type II inhibitor, binding to the inactive conformation of FLT3.[1] This makes it more effective against FLT3-ITD mutations, while TKD mutations that stabilize the active conformation can confer resistance.[3]
The activation of the FLT3 receptor triggers several downstream signaling pathways that promote cell survival and proliferation. The primary pathways implicated are the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways. All three inhibitors aim to block the constitutive signaling emanating from mutated FLT3, thereby inducing apoptosis in leukemic cells.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the available quantitative data for this compound, midostaurin, and sorafenib. It is important to note that the data for this compound is sourced from a commercial supplier and has not been independently published in a peer-reviewed journal that includes a direct comparison with midostaurin and sorafenib. The comparative data for midostaurin and sorafenib is from a single study, allowing for a more direct comparison between these two agents.
Table 1: Biochemical Inhibitory Activity (IC50)
| Inhibitor | FLT3 (Wild-Type) | FLT3-ITD | FLT3-D835Y | Source |
| This compound | 0.87 nM | Not Reported | 0.32 nM | MedchemExpress |
| Midostaurin | Not Reported | 19 nM | 1.5 nM | [4] |
| Sorafenib | Not Reported | 1300 nM (ITD+F691L) | 210 nM | [4] |
Disclaimer: The data for this compound is from a commercial source and was not generated in the same study as the data for midostaurin and sorafenib. Direct comparison of absolute values should be made with caution.
Table 2: Cellular Activity - Inhibition of Proliferation (IC50) in FLT3-ITD positive cell lines
| Inhibitor | MV4-11 (FLT3-ITD) | MOLM-13 (FLT3-ITD) | Source |
| This compound | Sensitive (IC50 not specified) | Sensitive (IC50 not specified) | MedchemExpress |
| Midostaurin | Potent Inhibition | Potent Inhibition | [5] |
| Sorafenib | 0.88 nM | Not Reported | [6] |
Note: While specific IC50 values for this compound and midostaurin in these cell lines were not found in the initial search, they are reported to be potent inhibitors.
Table 3: In Vivo Efficacy in AML Xenograft Models
| Inhibitor | Animal Model | Dosing Regimen | Outcome | Source | | :--- | :--- | :--- | :--- | | This compound | Not Specified | 20 mg/kg, PO, daily for 21 days | Rapid and complete tumor remission | MedchemExpress | | Midostaurin | Mouse models | Not specified | Induces G1 arrest and apoptosis |[7] | | Sorafenib | NCr nu/nu mice with MV4-11 xenografts | 3 and 10 mg/kg, PO, for 14 days | 6/10 and 9/10 complete responses, respectively |[6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the key assays used to evaluate these FLT3 inhibitors.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of the FLT3 kinase.
-
Reagents: LanthaScreen™ Eu-anti-Tag Antibody, Alexa Fluor™ 647-labeled tracer, purified recombinant FLT3 kinase, kinase buffer.
-
Procedure:
-
Prepare serial dilutions of the test inhibitors (this compound, midostaurin, sorafenib).
-
In a 384-well plate, add the test compound, a mixture of the FLT3 kinase and the Eu-labeled antibody, and the Alexa Fluor™ 647-labeled tracer.
-
Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET). The emission ratio of the acceptor (665 nm) to the donor (615 nm) is calculated.
-
-
Data Analysis: A decrease in the FRET signal indicates displacement of the tracer by the inhibitor. The IC50 value is determined by plotting the emission ratio against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed AML cells (e.g., MV4-11 or MOLM-13) in a 96-well plate at a density of 1 x 10^5 cells/mL.
-
Treatment: Add serial dilutions of the FLT3 inhibitors to the wells and incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat AML cells with the FLT3 inhibitors at various concentrations for a specified time (e.g., 24-48 hours).
-
Cell Harvesting and Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the inhibitors.
Western Blotting for FLT3 Signaling Pathway Analysis
This technique is used to detect the phosphorylation status of FLT3 and its downstream signaling proteins.
-
Cell Lysis: Treat AML cells with the inhibitors for a short period (e.g., 2-4 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate the membrane with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometry can be used to quantify the changes in protein phosphorylation levels relative to the total protein and loading control.
In Vivo Xenograft Model of AML
This model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Cell Line: Use a human AML cell line with an FLT3-ITD mutation, such as MV4-11 or MOLM-13.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Implantation: Subcutaneously inject 1 x 10^7 MV4-11 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice a week.
-
Treatment: When tumors reach a volume of 100-150 mm³, randomize the mice into treatment and control groups. Administer the FLT3 inhibitors (e.g., this compound at 20 mg/kg/day, PO) and a vehicle control daily.
-
Efficacy Evaluation: Continue treatment for a specified period (e.g., 21 days) and monitor tumor volume and body weight. The primary endpoint is tumor growth inhibition. Survival studies can also be conducted.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for western blot analysis to confirm target engagement (inhibition of FLT3 phosphorylation).
Conclusion
This guide provides a comparative overview of this compound, midostaurin, and sorafenib, three inhibitors of the clinically important FLT3 kinase. Based on the available data:
-
This compound appears to be a highly potent inhibitor of wild-type FLT3 and the D835Y mutant in biochemical assays and demonstrates significant in vivo efficacy in a preclinical model. However, more comprehensive, peer-reviewed data is needed for a thorough comparison.
-
Midostaurin is a clinically approved, first-generation multi-kinase inhibitor with activity against both FLT3-ITD and TKD mutations. Its efficacy in combination with chemotherapy has been established in clinical trials.
-
Sorafenib , another first-generation inhibitor, is also used clinically and shows potent activity against FLT3-ITD. However, its efficacy can be limited by the development of TKD mutations.
The choice of inhibitor for research or therapeutic development will depend on the specific context, including the type of FLT3 mutation being targeted and the desired selectivity profile. The experimental protocols provided herein offer a foundation for the preclinical evaluation of these and other novel FLT3 inhibitors. As the landscape of FLT3-targeted therapies continues to evolve, rigorous head-to-head comparisons in standardized preclinical models will be essential to identify the most promising candidates for the treatment of FLT3-mutated AML.
References
- 1. Efficacy analysis of different FLT3 inhibitors in patients with relapsed/refractory acute myeloid leukemia and high‐risk myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 inhibitors for acute myeloid leukemia: successes, defeats, and emerging paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of effects of midostaurin, crenolanib, quizartinib, gilteritinib, sorafenib and BLU-285 on oncogenic mutants of KIT and FLT3 in hematologic malignancies: Mutant KIT and FLT3 response to Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Midostaurin In Acute Myeloid Leukemia: An Evidence-Based Review And Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of FLT3 Inhibition: A Comparative Analysis of Gilteritinib Against Class III Receptor Tyrosine Kinases
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of kinase inhibitors is paramount. This guide provides an objective comparison of the FMS-like tyrosine kinase 3 (FLT3) inhibitor, Gilteritinib (ASP2215), against other class III receptor tyrosine kinases (RTKs), supported by experimental data and detailed protocols. Due to the lack of publicly available data for a compound specifically named "Flt3-IN-15," this guide utilizes the well-characterized, FDA-approved second-generation FLT3 inhibitor Gilteritinib as a representative example to illustrate the principles of kinase inhibitor specificity.
FMS-like tyrosine kinase 3 (FLT3) is a member of the class III receptor tyrosine kinase (RTK) family, which also includes KIT, platelet-derived growth factor receptors (PDGFRα and PDGFRβ), and colony-stimulating factor 1 receptor (CSF1R). These receptors share structural homology and play crucial roles in cell proliferation, differentiation, and survival. Consequently, the off-target inhibition of these related kinases is a significant consideration in the development of targeted therapies. Gilteritinib is a potent and selective FLT3 inhibitor, and this guide will delve into its specificity profile.
Quantitative Comparison of Kinase Inhibition
To objectively assess the specificity of Gilteritinib, the half-maximal inhibitory concentration (IC50) values against FLT3 and other class III RTKs are summarized below. Lower IC50 values indicate higher potency.
| Kinase Target | Gilteritinib IC50 (nM) | Reference |
| FLT3 (Wild-Type) | 5 | [1] |
| FLT3-ITD | 0.7 - 1.8 (cell-based) | [1] |
| c-Kit | ~100 (cell-based) | [2] |
| PDGFRα | Data not available | |
| PDGFRβ | Data not available | |
| CSF1R | Data not available |
Note: IC50 values can vary depending on the assay conditions (e.g., biochemical vs. cell-based, ATP concentration).
Signaling Pathways and Experimental Workflow
To visualize the biological context and the experimental approach to determining kinase inhibitor specificity, the following diagrams are provided.
References
A Comparative Guide to FLT3 Inhibitor Potency: A Cross-Validation of IC50 Values
For Researchers, Scientists, and Drug Development Professionals
The FMS-like tyrosine kinase 3 (FLT3) receptor is a critical target in the treatment of Acute Myeloid Leukemia (AML), with activating mutations in FLT3 being a significant driver of the disease. Consequently, a variety of FLT3 inhibitors have been developed. This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values for several prominent FLT3 inhibitors across different assay platforms, offering a valuable resource for researchers evaluating therapeutic options. The data presented herein is a synthesis of publicly available information.
Comparative Analysis of FLT3 Inhibitor IC50 Values
The potency of FLT3 inhibitors can vary significantly depending on the assay platform used for evaluation. Biochemical assays measure the direct inhibitory effect on the kinase enzyme, while cell-based assays provide insights into the drug's activity in a more physiologically relevant context. The following table summarizes the reported IC50 values for several FLT3 inhibitors across these platforms.
| Inhibitor | Assay Type | Target | Cell Line | IC50 (nM) |
| Gilteritinib | Biochemical | FLT3 | - | 0.29 |
| Cellular | FLT3-ITD | MV4-11 | 0.7 | |
| Quizartinib (AC220) | Biochemical | FLT3 | - | 1.6 |
| Cellular | FLT3-ITD | MV4-11 | 1.1 | |
| Sorafenib | Biochemical | FLT3 | - | 58 |
| Cellular | FLT3-ITD | MV4-11 | 5 | |
| Midostaurin (PKC412) | Biochemical | FLT3 | - | 3 |
| Cellular | FLT3-ITD | MV4-11 | 10 | |
| Crenolanib | Biochemical | FLT3 | - | 0.2 |
| Lestaurtinib (CEP-701) | Biochemical | FLT3 | - | 220 |
| FF-10101 | Biochemical | FLT3 | - | 1.3 |
| SU5614 | Biochemical | FLT3-ITD | - | 10 |
| Cellular | FLT3-ITD positive cells | - | 100 |
Note: IC50 values can be influenced by experimental conditions and the specific cell lines used. The data presented here is for comparative purposes.
Experimental Methodologies
The determination of IC50 values relies on robust and well-defined experimental protocols. Below are generalized methodologies for the key assays cited in this guide.
Biochemical Kinase Inhibition Assays
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of the isolated FLT3 kinase.
Principle: A purified recombinant FLT3 enzyme is incubated with a substrate (e.g., a synthetic peptide) and ATP. The inhibitor is added at varying concentrations, and the resulting kinase activity is measured by quantifying the amount of phosphorylated substrate.
Generalized Protocol:
-
Reaction Setup: In a microplate, the recombinant FLT3 enzyme, a specific peptide substrate, and varying concentrations of the test inhibitor are combined in a kinase assay buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. Common detection methods include:
-
Radiometric assays: Using radiolabeled ATP (³²P-ATP or ³³P-ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.[1]
-
Fluorescence-based assays (e.g., Z'-LYTE™): Using FRET-based substrates that emit a fluorescent signal upon phosphorylation.[2]
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based Proliferation/Viability Assays
Cell-based assays assess the effect of an inhibitor on the proliferation and viability of cancer cells that are dependent on FLT3 signaling.
Principle: AML cell lines harboring FLT3 mutations (e.g., MV4-11 with FLT3-ITD) are treated with a range of inhibitor concentrations. The inhibition of cell growth or induction of cell death is measured after a specific incubation period.
Generalized Protocol:
-
Cell Seeding: Cells are seeded into multi-well plates at a predetermined density.
-
Compound Treatment: The cells are treated with serial dilutions of the FLT3 inhibitor. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified duration (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability/Proliferation Measurement: Cell viability or proliferation is assessed using one of several methods:
-
MTT or MTS Assays: These colorimetric assays measure the metabolic activity of viable cells.[3]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.
-
Trypan Blue Exclusion: Viable cells with intact membranes exclude the dye, while non-viable cells are stained blue.
-
-
Data Analysis: The percentage of viable cells is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is determined by plotting the data on a dose-response curve.[4]
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the biological context of FLT3 inhibition, the following diagrams illustrate the general workflow for inhibitor validation and the FLT3 signaling pathway.
References
- 1. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to FLT3 inhibitors involves different molecular mechanisms and reduces new DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Flt3-IN-15: A Potent Chemical Probe for Investigating FLT3 Biology in Acute Myeloid Leukemia
A Comparative Guide to Flt3-IN-15 and Other Clinically Relevant FLT3 Inhibitors
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients. These mutations, primarily internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the FLT3 signaling pathway, driving leukemogenesis and conferring a poor prognosis. The critical role of aberrant FLT3 signaling in AML has spurred the development of numerous small molecule inhibitors.
This guide provides a comparative analysis of this compound, a potent FLT3 inhibitor, with three clinically relevant FLT3 inhibitors: quizartinib, gilteritinib, and crenolanib. We present a summary of their biochemical and cellular activities, pharmacokinetic profiles, and the experimental methodologies used for their characterization. This information is intended to assist researchers in selecting the most appropriate chemical probe for their specific studies of FLT3 biology and for the development of novel anti-leukemic therapies.
Biochemical and Cellular Activity of FLT3 Inhibitors
The potency of this compound and the comparator compounds against wild-type (WT) FLT3 and common resistant mutants is a key determinant of their utility as chemical probes and therapeutic agents. The following table summarizes the available half-maximal inhibitory concentration (IC50) values from various in vitro studies. It is important to note that direct head-to-head comparisons of this compound with the other inhibitors in the same assays are limited in the currently available literature.
| Compound | Target | IC50 (nM) | Cell Line | Assay Type |
| This compound | FLT3 | 0.87[1] | - | Biochemical |
| FLT3 (D835Y) | 0.32[1] | - | Biochemical | |
| FLT3-ITD | 1.85 ± 0.06 | MOLM14-ITD | Anti-proliferative (GI50) | |
| FLT3-ITD-D835Y | 1.87 ± 0.36 | MOLM14-ITD-D835Y | Anti-proliferative (GI50) | |
| FLT3-ITD-F691L | 3.27 ± 0.99 | MOLM14-ITD-F691L | Anti-proliferative (GI50) | |
| FLT3-ITD | ~1 | MV4-11 | Anti-proliferative (GI50) | |
| Quizartinib | FLT3 | <1 | - | Biochemical |
| FLT3-ITD | 0.40 | MV4-11 | Cell Viability | |
| FLT3-ITD | 0.89 | MOLM-13 | Cell Viability | |
| FLT3-ITD | 0.73 | MOLM-14 | Cell Viability | |
| Gilteritinib | FLT3 | 0.29 | - | Biochemical |
| AXL | 0.73 | - | Biochemical | |
| Crenolanib | FLT3-ITD | ~1 | MV4-11 | Apoptosis (IC50) |
| FLT3-ITD | ~5 | MOLM-13 | Apoptosis (IC50) |
In Vivo Pharmacokinetic Profiles
The pharmacokinetic properties of a chemical probe are critical for its application in in vivo studies. The following table summarizes available pharmacokinetic parameters for this compound, quizartinib, and crenolanib in mice.
| Compound | Dose and Route | Cmax (ng/mL) | AUClast (μg·min/mL) | Oral Bioavailability (%) | Animal Model |
| This compound | 10 mg/kg PO | 36.5[1] | 25.0[1] | 42.6[1] | ICR mice |
| Quizartinib | 1 mg/kg PO | - | - | - | Mice |
| Crenolanib | 15 mg/kg IP | 1370 | ~35.7 (converted from ng/mL*h) | - | Mice |
FLT3 Signaling Pathway
Mutant FLT3 activation leads to the downstream signaling cascades that promote leukemia cell proliferation and survival. The diagram below illustrates the canonical FLT3 signaling pathway.
Caption: Simplified FLT3 signaling pathway in AML.
Experimental Workflow for Inhibitor Characterization
The evaluation of a novel FLT3 inhibitor typically involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy. The following diagram outlines a general workflow for characterizing an FLT3 inhibitor.
References
Comparative Analysis of Flt3-IN-15 Toxicity Profile with Approved FLT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicity profiles of currently approved FMS-like tyrosine kinase 3 (FLT3) inhibitors—Gilteritinib, Sorafenib, Midostaurin, and Quizartinib. Due to the limited publicly available toxicity data for the investigational compound Flt3-IN-15, this document will focus on establishing a baseline of known toxicities associated with approved agents. This will serve as a crucial reference for evaluating the potential safety profile of novel FLT3 inhibitors like this compound, highlighting key areas for improvement in the development of next-generation therapeutics for FLT3-mutated acute myeloid leukemia (AML).
Executive Summary
FLT3 inhibitors have significantly advanced the treatment landscape for patients with FLT3-mutated AML. However, their clinical utility is often accompanied by a range of toxicities, stemming from both on-target and off-target effects. First-generation inhibitors, such as Sorafenib and Midostaurin, are multi-kinase inhibitors with a broader spectrum of activity and consequently, a wider range of off-target toxicities.[1][2] Second-generation inhibitors, including Gilteritinib and Quizartinib, were designed for greater specificity and potency against FLT3, which has generally led to an improved, though still significant, toxicity profile.[3][4] Understanding these profiles is paramount for the development of safer and more effective FLT3-targeted therapies.
Comparative Toxicity Profile of Approved FLT3 Inhibitors
The following table summarizes the common adverse events (AEs) of Grade 3 or higher observed in clinical trials for approved FLT3 inhibitors. It is important to note that direct comparison is challenging due to variations in study designs, patient populations, and whether the inhibitor was used as a monotherapy or in combination with chemotherapy.
| Adverse Event (Grade ≥3) | Gilteritinib | Sorafenib | Midostaurin | Quizartinib |
| Hematological | ||||
| Febrile Neutropenia | 45.9%[5] | - | 84%[6] | 100% (in combination with chemo)[7] |
| Anemia | 40.7%[5] | 4%[8] | 38%[6] | - |
| Thrombocytopenia | 22.8%[5] | 7%[8] | 27%[6] | - |
| Neutropenia | - | - | 22%[6] | 23% (treatment-related)[9] |
| Pancytopenia | - | - | - | Grade 3 DLT in one patient[10] |
| Gastrointestinal | ||||
| Diarrhea | Grade 3 DLT in one patient (450mg/day)[5] | 11%[8] | 8%[6] | - |
| Nausea | - | - | - | - |
| Stomatitis/Mucositis | - | - | - | - |
| Increased AST/ALT | Increased AST (Grade 3 DLT in one patient at 450mg/day)[5] | - | - | - |
| Cardiovascular | ||||
| QT Prolongation | Yes[11] | - | Yes[12] | Grade 3 DLT in one patient[10] |
| Hypertension | - | 2% (Grade 3)[13] | - | - |
| Dermatological | ||||
| Hand-Foot Skin Reaction | - | 23%[8] | - | - |
| Rash | - | - | - | - |
| Constitutional | ||||
| Fatigue/Asthenia | - | 18%[8] | 9%[6] | 54% (treatment-related, all grades)[9] |
| Other | ||||
| Differentiation Syndrome | Yes[11] | - | - | - |
| Sepsis | 11%[5] | - | - | - |
| Pneumonia | 11%[5] | - | - | - |
Data compiled from various clinical trial sources. Frequencies can vary based on the specific study and patient population. DLT stands for Dose-Limiting Toxicity.
Desirable Toxicity Profile for a Novel FLT3 Inhibitor (e.g., this compound)
Based on the known toxicities of approved agents, an ideal novel FLT3 inhibitor would exhibit:
-
Reduced Myelosuppression: Minimal impact on neutrophil, platelet, and red blood cell counts to reduce the incidence of febrile neutropenia, bleeding, and anemia.
-
Improved Cardiovascular Safety: A low propensity for QT interval prolongation to minimize the risk of cardiac arrhythmias.
-
Favorable Gastrointestinal Tolerability: Lower rates of severe diarrhea, nausea, and vomiting to improve patient quality of life and treatment adherence.
-
Minimal Off-Target Kinase Inhibition: High selectivity for FLT3 to reduce off-target toxicities such as hand-foot skin reaction (often associated with VEGFR inhibition) and other organ-specific adverse events.
-
No Induction of Differentiation Syndrome: A serious and potentially fatal complication observed with some differentiating agents.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of drug toxicity. Below are representative protocols for key in vitro and in vivo toxicity assays relevant to the evaluation of FLT3 inhibitors.
In Vitro Cell Viability Assay (MTT/MTS Assay)
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate FLT3-mutant AML cell lines (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor (e.g., this compound) and approved FLT3 inhibitors in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT/MTS Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.[14]
-
Incubation: Incubate for 2-4 hours at 37°C.
-
Solubilization: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.
In Vivo Murine Xenograft Model for Efficacy and Toxicity
This in vivo model assesses both the anti-leukemic activity and the general toxicity of a FLT3 inhibitor in a living organism.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Cell Implantation: Inject 1-5 million FLT3-mutant AML cells (e.g., MV4-11) intravenously or subcutaneously into each mouse.
-
Tumor Growth Monitoring: Monitor tumor burden by bioluminescence imaging (if using luciferase-expressing cells) or palpation of subcutaneous tumors.
-
Treatment Initiation: Once the tumor is established (e.g., a palpable tumor of 100-200 mm³ or a detectable bioluminescent signal), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test inhibitor (e.g., this compound) and a comparator approved inhibitor (e.g., gilteritinib) via the appropriate route (e.g., oral gavage) at predetermined doses and schedules. The control group receives the vehicle.
-
Toxicity Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered appearance. Record body weights at least twice weekly.
-
Efficacy Assessment: Measure tumor volume or bioluminescent signal regularly throughout the study.
-
Terminal Procedures: At the end of the study, collect blood for complete blood counts (CBC) and serum chemistry analysis to assess hematological and organ toxicity. Perform necropsy and collect major organs for histopathological examination.[15][16]
-
Data Analysis: Compare tumor growth inhibition and survival rates between treatment groups. Analyze hematological, biochemical, and histopathological data to identify any treatment-related toxicities.
Visualizations
FLT3 Signaling Pathway
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the normal development of hematopoietic stem cells.[17] In acute myeloid leukemia (AML), mutations in the FLT3 gene lead to its constitutive activation, promoting uncontrolled cell proliferation and survival through downstream signaling pathways such as RAS/MEK/ERK, PI3K/AKT, and JAK/STAT.[18][19][20]
Caption: Simplified FLT3 signaling pathways involved in cell proliferation and survival.
Experimental Workflow for Toxicity Assessment
A systematic workflow is essential for the comprehensive evaluation of the toxicity of a novel kinase inhibitor.
Caption: A typical preclinical workflow for assessing the toxicity of a novel kinase inhibitor.
References
- 1. Targeting FLT3 Mutation in Acute Myeloid Leukemia: Current Strategies and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Targeting of FLT3 in Acute Myeloid Leukemia: Current Status and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. “FLipping” the Story: FLT3-Mutated Acute Myeloid Leukemia and the Evolving Role of FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting FLT3 mutations in AML: review of current knowledge and evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. novartis.com [novartis.com]
- 7. Quizartinib plus chemotherapy in newly diagnosed patients with FLT3-internal-tandem-duplication-positive acute myeloid leukaemia (QuANTUM-First): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Variability of Sorafenib Toxicity and Exposure over Time: A Pharmacokinetic/Pharmacodynamic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Safety and tolerability of quizartinib, a FLT3 inhibitor, in advanced solid tumors: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Flt3-IN-15: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Flt3-IN-15, a potent and orally active FLT3 inhibitor used in acute myeloid leukemia research.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Key Safety Information:
| Hazard Statement | Precautionary Measures |
| Harmful if swallowed[1]. | Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. If swallowed, call a poison center or doctor[1]. |
| Very toxic to aquatic life with long-lasting effects[1]. | Avoid release to the environment. Collect spillage[1]. |
| May cause eye and skin irritation[2]. | Avoid contact with eyes, skin, and clothing[1][2]. |
| May be harmful if inhaled[2]. | Avoid inhalation of dust or aerosols. Use only in well-ventilated areas[1]. |
Step-by-Step Disposal Procedures
The proper disposal of this compound involves segregation, proper containment, and clear labeling to ensure safe handling and compliance with environmental regulations.
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder, as well as contaminated lab supplies such as gloves, absorbent paper, and pipette tips, should be collected as solid hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected as liquid hazardous waste.
-
Sharps Waste: Contaminated sharps, such as needles, syringes, or broken glass, must be disposed of in a designated sharps container[6].
2. Container Management:
-
Original Containers: Whenever possible, dispose of unused this compound in its original container, ensuring the manufacturer's label is intact[3].
-
Waste Containers: All hazardous waste containers must be in good condition, with no leaks or cracks[5]. They should be kept closed except when adding waste[5][6].
-
Secondary Containment: Place waste containers in a secondary container, such as a lab tray or bin, to contain any potential spills or leaks. The secondary container should be chemically compatible and able to hold 110% of the volume of the primary container[6].
3. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste"[5].
-
The label should also include:
-
The full chemical name: "this compound" (do not use abbreviations)[5].
-
The approximate concentration and quantity of the waste.
-
The date when waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
4. Storage:
-
Store hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory[4].
-
Ensure the SAA is inspected weekly for any signs of leakage[4].
-
Do not accumulate more than 55 gallons of any single hazardous waste stream. Once a container is full, it must be removed from the SAA within three days[4][6]. Partially filled containers can remain in the SAA for up to one year[4].
5. Disposal Request and Pickup:
-
Contact your institution's Environmental Health and Safety (EH&S) department to request a hazardous waste collection[6].
-
Follow their specific procedures for scheduling a pickup. Do not attempt to dispose of this compound down the drain or in the regular trash[7].
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste generated in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe handling and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management guidelines, as local regulations may vary[7].
References
- 1. FLT3-IN-3|2229050-90-0|MSDS [dcchemicals.com]
- 2. ulab360.com [ulab360.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Essential Safety and Operational Guidance for Handling Flt3-IN-15
Disclaimer: As of the latest update, a specific Safety Data Sheet (SDS) for Flt3-IN-15 is not publicly available. The following guidance is based on the safety information for a structurally similar compound, Flt3-IN-3, general laboratory safety protocols for handling potent chemical compounds, and available toxicological data for this compound. It is imperative to supplement this information with a thorough risk assessment conducted by your institution's environmental health and safety (EHS) department before commencing any work.
This compound is a highly potent and orally active Flt3 inhibitor.[1] Due to its potency, extreme caution should be exercised during handling to prevent exposure. The following sections provide essential safety and logistical information for researchers, scientists, and drug development professionals.
Hazard Identification and Toxicological Information
Based on the available data for similar compounds and preliminary data for this compound, the primary hazards are anticipated to be acute oral toxicity and high aquatic toxicity.[2]
Known Hazards:
-
Acute Oral Toxicity: A safety data sheet for the related compound Flt3-IN-3 classifies it as "Harmful if swallowed" (Acute toxicity, Oral, Category 4).[2]
-
Aquatic Toxicity: Flt3-IN-3 is classified as "Very toxic to aquatic life with long lasting effects" (Acute aquatic toxicity, Category 1; Chronic aquatic toxicity, Category 1).[2]
Toxicological Data for this compound:
| Data Point | Value | Species | Route | Source |
| IC₅₀ (FLT3) | 0.87 nM | - | In vitro | [1] |
| IC₅₀ (FLT3/D835Y) | 0.32 nM | - | In vitro | [1] |
| GI₅₀ (MV4-11 cells) | 1 nM | - | In vitro | [1] |
| LD₅₀ | 4,950 mg/kg | Female Mouse | Oral | [1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure risk. The following PPE is recommended when handling this compound in its solid form or in solution.
| PPE Category | Recommendation | Rationale |
| Eye/Face Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Protects eyes from dust particles and liquid splashes. |
| Hand Protection | Nitrile gloves (minimum thickness of 0.11 mm) with a breakthrough time of at least 480 minutes.[3] Double-gloving is recommended. | Provides a barrier against skin contact. Double-gloving offers additional protection in case the outer glove is compromised. |
| Body Protection | A fully buttoned lab coat. For larger quantities or when there is a higher risk of contamination, a disposable chemical-resistant gown or coveralls should be worn. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | For handling the powder outside of a certified chemical fume hood or other ventilated enclosure, a NIOSH-approved respirator (e.g., N95 or higher) is recommended. | Prevents inhalation of fine powder, which can be a primary route of exposure. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills. |
Handling and Storage Procedures
Engineering Controls:
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood, a glove box, or a similar ventilated enclosure to minimize inhalation exposure.[2]
-
Safety Equipment: An eyewash station and a safety shower should be readily accessible in the work area.[4]
Safe Handling Practices:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: Weigh the powdered compound in a fume hood on a tared weigh boat. Use appropriate tools (e.g., anti-static spatula) to minimize aerosolization.
-
Solution Preparation: When preparing solutions, add the solvent to the vial containing the this compound powder slowly to avoid splashing.
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling the compound, even if gloves were worn.[2][3]
Storage:
-
Store this compound in a tightly sealed container in a cool, well-ventilated area.[2]
-
For long-term storage, it is recommended to store the powder at -20°C and solutions at -80°C.[2]
-
Keep away from direct sunlight and sources of ignition.[2]
Emergency Procedures
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention and show the container or label to the medical personnel.[2]
Spill Response:
-
Evacuate: Immediately evacuate the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated (if it is safe to do so).
-
Contain: For small spills, carefully cover the spill with an absorbent material (e.g., vermiculite, sand, or earth).
-
Clean-up: Wearing appropriate PPE, gently sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal. Avoid creating dust.
-
Decontaminate: Clean the spill area with a suitable detergent and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste (e.g., used gloves, bench paper, weigh boats, pipette tips) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a labeled, sealed, and chemically compatible hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations.[3][4] Do not dispose of this compound down the drain or in the regular trash.[5]
Visualizing the Biological Context and Experimental Workflow
Flt3 Signaling Pathway
The Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic progenitor cells. Upon binding of its ligand (FL), FLT3 dimerizes and autophosphorylates, activating downstream signaling pathways such as PI3K/AKT, RAS/MAPK, and STAT5. In certain leukemias, mutations in FLT3 can lead to its constitutive activation, promoting uncontrolled cell growth.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
